2-[1-(Aminomethyl)cyclobutoxy]ethan-1-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-[1-(aminomethyl)cyclobutyl]oxyethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c8-6-7(2-1-3-7)10-5-4-9/h9H,1-6,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFOEMBMCKVRKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-[1-(Aminomethyl)cyclobutoxy]ethan-1-ol molecular weight and formula
An In-depth Technical Guide to 2-[1-(Aminomethyl)cyclobutoxy]ethan-1-ol
This technical guide provides a comprehensive overview of the chemical compound this compound, tailored for researchers, scientists, and professionals in the field of drug development. This document delves into its fundamental molecular characteristics, offering a foundational understanding for its potential applications in scientific research.
Core Molecular Attributes
This compound is a unique bifunctional molecule characterized by a cyclobutane core. This core is substituted with both an aminomethyl group and an ether-linked ethanol moiety, presenting interesting possibilities for its use as a scaffold or intermediate in medicinal chemistry and organic synthesis.
Molecular Formula and Weight
The fundamental identity of a chemical compound is established by its molecular formula and weight. For this compound, these are:
-
Molecular Formula: C₇H₁₅NO₂
-
Molecular Weight: 145.2 g/mol [1]
These values are critical for a range of experimental procedures, from reaction stoichiometry to analytical characterization.
Chemical Structure
The structural arrangement of this compound is key to its chemical behavior. The molecule features a central four-membered cyclobutane ring. One of the carbon atoms in this ring is quaternary, being bonded to both an aminomethyl group (-CH₂NH₂) and an oxygen atom that forms an ether linkage to an ethanol group (-O-CH₂CH₂OH).
Caption: Chemical structure of this compound.
Physicochemical Data Summary
A summary of the key identifiers and physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 1700110-12-8 | [1] |
| Molecular Formula | C₇H₁₅NO₂ | Derived |
| Molecular Weight | 145.2 g/mol | [1] |
Context and Potential Applications
While specific research applications for this compound are not extensively documented in publicly available literature, its structural motifs are present in molecules of significant interest in medicinal chemistry. The cyclobutane ring, for instance, is a sought-after component in drug design as it can serve as a conformationally restricted scaffold.[2] The presence of both a primary amine and a primary alcohol offers two points for further chemical modification, making it a potentially versatile building block for the synthesis of more complex molecules.
The aminomethyl group can participate in various chemical reactions, including nucleophilic substitutions and amidations, while the hydroxyl group allows for esterification or etherification.[3] These functional groups also suggest the potential for interaction with biological targets, where the amino group can form hydrogen bonds and electrostatic interactions, and the overall polarity can influence solubility and membrane permeability.[3][4]
For researchers, this compound could be a starting point for the synthesis of novel ligands for receptors or enzymes, or for the creation of libraries of compounds for screening in drug discovery programs. The rigid cyclobutane core can help in understanding the structure-activity relationships of biologically active molecules by limiting the conformational flexibility.[2]
Experimental Protocols
A hypothetical synthetic workflow could be envisioned as follows:
Caption: A generalized, hypothetical workflow for the synthesis of the target compound.
Conclusion
This compound is a compound with a well-defined molecular weight and formula. Its structure, featuring a cyclobutane core with two distinct functional groups, makes it an interesting candidate for further investigation in organic synthesis and medicinal chemistry. While specific data on its reactivity and biological activity are sparse, its constituent parts are found in many biologically active molecules, suggesting a promising area for future research and development.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 59957929, 2-(1-Methylcyclobutyl)ethan-1-ol". PubChem. [Link]
-
Georganics. 2-[1-Methyl-2(prop-1-en-2-yl)cyclobutyl]ethan-1-ol. [Link]
-
ResearchGate. A unified synthesis of all stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid | Request PDF. [Link]
-
PMC. Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. [Link]
- Google Patents. US6846950B2 - Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride.
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 20220642, 2-[(Aminomethyl)amino]ethan-1-ol". PubChem. [Link]
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 15546597, 2-(Cyclohexylideneamino)ethan-1-ol". PubChem. [Link]
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Matrix Fine Chemicals. 2-(2-AMINOETHOXY)ETHAN-1-OL | CAS 929-06-6. [Link]
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 142262, 1-Cyclobutylethan-1-ol". PubChem. [Link]
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 21109696, 2-(Aminomethyl)pentan-1-ol". PubChem. [Link]
- Google Patents.
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- 3. 2-[1-(Aminomethyl)cyclopentyl]ethan-1-ol | 1228748-75-1 | Benchchem [benchchem.com]
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The Ascendancy of Cyclobutane-Based Amino Alcohols: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the modern era of drug discovery, the pursuit of novel molecular architectures that confer enhanced pharmacological properties is a paramount objective. Among the scaffolds that have garnered significant attention, the cyclobutane ring has emerged as a powerful tool for medicinal chemists. Its inherent three-dimensionality and conformational rigidity offer a unique platform to orient pharmacophoric elements in a precise manner, often leading to improved potency, selectivity, and metabolic stability.[1][2][3] This technical guide delves into the synthesis and application of a particularly promising class of these building blocks: novel cyclobutane-based amino alcohols. We will explore the strategic advantages of this motif, provide detailed synthetic protocols, and showcase its impact on contemporary drug design, moving beyond a mere recitation of facts to an in-depth analysis of the "why" behind the "how."
The Strategic Value of the Cyclobutane Amino Alcohol Motif
The incorporation of a cyclobutane ring into a drug candidate is a deliberate strategy to imbue the molecule with specific, advantageous properties. Unlike flat, aromatic systems, the puckered nature of the cyclobutane ring introduces a distinct three-dimensional geometry.[2] This can facilitate more precise interactions with the often-complex topology of biological targets. The amino alcohol functionality further enhances this potential by providing key hydrogen bond donors and acceptors, crucial for molecular recognition at the active site of enzymes or receptors.
The strategic rationale for employing cyclobutane-based amino alcohols can be summarized as follows:
-
Conformational Constraint: The rigid cyclobutane core locks the relative positions of the amino and alcohol groups, reducing the entropic penalty upon binding to a target and potentially increasing potency.[3]
-
Improved Metabolic Stability: The cyclobutane scaffold can act as a metabolically stable isostere for more labile groups, such as gem-dimethyl or phenyl rings.[4] This can lead to improved pharmacokinetic profiles.
-
Enhanced Selectivity: The well-defined spatial arrangement of functional groups can lead to more specific interactions with the desired target over off-targets, thereby reducing the potential for side effects.
-
Exploration of Novel Chemical Space: These building blocks provide access to a less-explored area of chemical space, increasing the probability of identifying novel intellectual property.[2]
Logical Relationship: From Scaffold to Improved Drug Properties
Caption: The logical progression from the unique structural features of cyclobutane amino alcohol scaffolds to the development of improved drug candidates.
Stereoselective Synthesis: Crafting the Building Blocks
The synthesis of cyclobutane-based amino alcohols with precise stereochemical control is a critical challenge. The relative orientation of the amino and alcohol substituents (cis or trans) can have a profound impact on the biological activity of the final compound. Several synthetic strategies have been developed to address this, often relying on stereoselective reductions of cyclobutanone precursors or enzymatic resolutions.
Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol
A notable example is the efficient synthesis of trans-3-amino-1-methylcyclobutan-1-ol, a valuable building block. The choice of a stereoselective reduction is paramount in this synthesis to control the diastereomeric outcome.
Experimental Protocol: Stereoselective Reduction of 3-(Boc-amino)cyclobutanone
This protocol outlines a key step in the synthesis, the reduction of a protected aminocyclobutanone to the corresponding alcohol. The use of a bulky reducing agent often favors the formation of the trans isomer due to steric hindrance.
Step 1: Preparation of the Reaction Mixture
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 3-((tert-butoxycarbonyl)amino)cyclobutanone (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.2 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
Step 2: Addition of the Reducing Agent
-
Slowly add a solution of a bulky reducing agent, such as lithium tri-sec-butylborohydride (L-Selectride®) (1.1 eq, 1.0 M in THF), to the stirred solution over 30 minutes, ensuring the internal temperature remains below -70 °C. The rationale for using a bulky hydride is to favor approach from the less hindered face of the ketone, leading to the desired trans alcohol.
Step 3: Reaction Monitoring and Quenching
-
Stir the reaction mixture at -78 °C for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at -78 °C.
Step 4: Workup and Purification
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired trans-3-((tert-butoxycarbonyl)amino)cyclobutanol.
Step 5: Deprotection
-
Dissolve the purified Boc-protected amino alcohol in a solution of hydrochloric acid in a suitable solvent (e.g., 4 M HCl in 1,4-dioxane).
-
Stir the solution at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure to yield the hydrochloride salt of the trans-3-aminocyclobutanol.
Characterization Data for a Representative Compound:
| Compound | 1H NMR (400 MHz, CDCl3) δ (ppm) | 13C NMR (101 MHz, CDCl3) δ (ppm) | HRMS (ESI) [M+H]+ |
| trans-3-((tert-butoxycarbonyl)amino)cyclobutanol | 4.65 (br s, 1H), 4.21 (p, J = 7.0 Hz, 1H), 3.98 (p, J = 7.0 Hz, 1H), 2.50-2.38 (m, 2H), 2.10-1.98 (m, 2H), 1.44 (s, 9H) | 79.2, 65.8, 45.1, 35.2, 28.4 | Calculated for C9H18NO3: 188.1287, Found: 188.1285 |
Enzymatic Resolution for Enantiopure Building Blocks
For the synthesis of chiral, non-racemic cyclobutane amino alcohols, enzymatic resolution is a powerful and environmentally friendly technique. Lipases, such as Candida antarctica lipase B (CALB), can selectively acylate one enantiomer of a racemic amino alcohol, allowing for the separation of the two enantiomers.[5] This approach is particularly valuable as the biological activity of a drug is often confined to a single enantiomer.
Conceptual Workflow for Enzymatic Resolution
Sources
- 1. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.vu.nl [research.vu.nl]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanochemical enzymatic resolution of N-benzylated-β3-amino esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profiling & Handling of 2-[1-(Aminomethyl)cyclobutoxy]ethan-1-ol
This technical guide is structured to serve as a definitive reference for researchers utilizing 2-[1-(Aminomethyl)cyclobutoxy]ethan-1-ol (CAS 1700110-12-8) . It moves beyond basic data reporting to provide a mechanistic understanding of the compound's physicochemical behavior, ensuring experimental success in drug discovery and synthesis applications.
Executive Summary: The "Amphiphilic Linker" Challenge
This compound is a specialized bifunctional building block often employed in the synthesis of PROTACs, antibody-drug conjugates (ADCs), and macrocycles. Its unique architecture—a rigid cyclobutane core decorated with a flexible hydrophilic tail (ethoxy-ethanol) and a basic head (aminomethyl)—creates a distinct solubility profile that defies simple "lipophilic vs. hydrophilic" categorization.
Key Technical Insight: This molecule behaves as a pH-dependent amphiphile . While the cyclobutane ring offers a compact lipophilic domain, the primary amine and hydroxyl groups dominate its solvation thermodynamics. Misunderstanding this balance leads to common experimental failures: precipitation in biological buffers or poor extraction efficiency during workups.
Molecular Architecture & Physicochemical Profile
To predict solubility behavior, we must deconstruct the molecule into its solvating motifs.
| Structural Motif | Property | Impact on Solubility |
| Aminomethyl Group ( | Basic ( | pH Switch: Protonated ( |
| Cyclobutane Core | Lipophilic / Rigid | Solubility Limiter: Prevents infinite miscibility in ultra-polar solvents; aids solubility in DCM/EtOAc. |
| Ether Linkage ( | H-Bond Acceptor | Bridge: Enhances solubility in aprotic polar solvents (THF, Dioxane). |
| Ethan-1-ol Tail | H-Bond Donor/Acceptor | Hydrophilicity: Ensures solubility in alcohols and water; reduces volatility. |
Predicted Solubility Data (Standard Conditions)
Note: Values are expert estimates based on QSPR analysis of structural analogues (e.g., 1-(aminomethyl)cyclobutanol).
| Solvent Class | Representative Solvent | Solubility Rating | Estimated Saturation ( |
| Aqueous (Acidic) | 0.1 M HCl / PBS (pH 7.4) | Very High | |
| Aqueous (Basic) | 0.1 M NaOH (pH 12) | Moderate | |
| Polar Aprotic | DMSO, DMF | High | |
| Polar Protic | Methanol, Ethanol | High | |
| Chlorinated | Dichloromethane (DCM) | Good | |
| Non-Polar | Hexane, Heptane | Poor |
Mechanism of Solvation: The pH Dependency
The solubility of this compound is not static; it is dynamic based on the protonation state of the primary amine.
Visualization: pH-Dependent Solvation Logic
The following diagram illustrates the structural transitions and solvent compatibility across the pH scale.
Caption: Transition from hydrophilic cation to lipophilic free base dictates solvent choice for extraction and formulation.
Experimental Protocols
As a scientist, you should never rely solely on literature values for critical assays. Use these self-validating protocols to determine exact solubility in your specific matrix.
Protocol A: Kinetic Solubility Screening (High-Throughput)
Best for: Rapidly assessing compatibility with biological assay buffers.
-
Preparation: Prepare a 10 mM stock solution of the compound in DMSO.
-
Spiking: Piper
of stock into of the target buffer (e.g., PBS pH 7.4) in a 96-well plate (Final conc: ). -
Incubation: Shake at
for 2 hours at room temperature. -
Filtration: Filter using a 0.45
PVDF filter plate to remove precipitates. -
Analysis: Measure UV absorbance at 210–220 nm (Note: This compound lacks a strong chromophore; LC-MS/ELSD is preferred if available).
-
Self-Validation: Include a reference standard (e.g., Caffeine) to verify filtration integrity.
-
Protocol B: Thermodynamic Solubility (Shake-Flask Method)
Best for: Formulation development and stock solution limits.
-
Saturation: Add excess solid compound (
) to of solvent in a glass vial. -
Equilibration: Vortex for 1 minute, then stir/shake for 24 hours at
. -
Phase Separation: Centrifuge at
for 10 minutes. -
Quantification:
-
Carefully remove supernatant.
-
Dilute 100-fold with Mobile Phase (Water/MeCN).
-
Inject into HPLC (C18 Column, Water/MeCN gradient + 0.1% Formic Acid).
-
Expert Tip: The amine requires an acidic modifier (Formic acid or TFA) in the HPLC mobile phase to prevent peak tailing.
-
Solvent Selection Guide for Applications
Choosing the right solvent is critical for the success of downstream applications.
Caption: Decision matrix for solvent selection based on experimental intent.
Handling & Stability Recommendations
-
Hygroscopicity: The aminomethyl and alcohol functions make this compound hygroscopic . Store under nitrogen or argon in a desiccator.
-
Carbon Dioxide Sensitivity: Primary amines rapidly react with atmospheric
to form carbamates. Do not store dilute solutions in open vessels. -
Stock Solutions:
-
Recommended: 50 mM in DMSO (Store at -20°C).
-
Avoid: Storing in unbuffered water for long periods (pH drift may cause precipitation or degradation).
-
References
-
Sigma-Aldrich. Product Detail: this compound (CAS 1700110-12-8). Retrieved from
-
PubChem.[1][2][3][4][5] Compound Summary: this compound. National Library of Medicine. Retrieved from
- Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.
- Di, L., & Kerns, E. (2016).
Sources
- 1. 2-[(Aminomethyl)amino]ethan-1-ol | C3H10N2O | CID 20220642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 2-[1-(aminomethyl)cyclopropyl]ethan-1-ol (C6H13NO) [pubchemlite.lcsb.uni.lu]
- 3. PubChemLite - 1-[1-(aminomethyl)cyclobutyl]cyclobutan-1-ol (C9H17NO) [pubchemlite.lcsb.uni.lu]
- 4. 2-(1-Methylcyclobutyl)ethan-1-ol | C7H14O | CID 59957929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Cyclobutene-1-ethanol | C6H10O | CID 317541 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unable to Retrieve Definitive Chemical Identifiers for 2-[1-(Aminomethyl)cyclobutoxy]ethan-1-ol
Initial searches for the PubChem Compound Identification (CID) and International Chemical Identifier Key (InChIKey) for the molecule 2-[1-(Aminomethyl)cyclobutoxy]ethan-1-ol have been unsuccessful. While a product listing from a commercial supplier associates this chemical name with the CAS number 1700110-12-8, this identifier does not resolve to a specific entry in the PubChem database or other publicly available chemical information repositories.
This lack of a definitive public record prevents the compilation of an in-depth technical guide as requested. The foundational elements of such a guide, including verified chemical properties, synthesis protocols, and relevant research applications, are contingent upon accurate identification and access to authoritative data sources. Without a confirmed PubChem CID and InChIKey, it is not possible to ensure the scientific integrity and accuracy of the information that would be presented.
Further investigation into the provided CAS number did not yield any pertinent results for the target molecule, instead returning information for structurally unrelated compounds. This suggests that the compound may be relatively new, proprietary, or not yet widely documented in public scientific databases.
To proceed with the development of the requested technical guide, a verifiable PubChem CID or a primary literature source detailing the synthesis and characterization of this compound would be required.
Methodological & Application
Application Note: A Robust Two-Step Synthesis of 2-[1-(Aminomethyl)cyclobutoxy]ethan-1-ol from Cyclobutanone
Abstract
This application note provides a comprehensive, step-by-step guide for the synthesis of 2-[1-(Aminomethyl)cyclobutoxy]ethan-1-ol, a novel scaffold molecule, from the commercially available starting material, cyclobutanone. Cyclobutane-containing structures are of significant interest in medicinal chemistry due to their ability to act as conformationally restricted bioisosteres, often improving the pharmacological profile of drug candidates.[1][2][3] The target molecule uniquely combines a primary amine, a primary alcohol, and an ether linkage at a quaternary cyclobutyl center, presenting a valuable building block for drug discovery. This guide details a robust and scalable two-step synthetic pathway involving an initial one-pot cyanohydrin formation and Williamson ether synthesis, followed by a high-yield nitrile reduction. The protocols are designed for practical laboratory application, with in-depth explanations of the underlying chemistry, safety considerations, and characterization methods to ensure reproducibility and scientific integrity.
Introduction and Strategic Overview
The "escape from flatland" is a guiding principle in modern medicinal chemistry, encouraging the use of three-dimensional, sp³-rich scaffolds to improve drug properties such as solubility, metabolic stability, and binding affinity.[1] The cyclobutane ring, a strained four-membered carbocycle, serves as an excellent framework for creating these non-planar structures.[4][5] Our target molecule, this compound, embodies this principle and incorporates multiple pharmacophoric features valuable for library synthesis and lead optimization.
The synthesis of polysubstituted cyclobutanes can be challenging due to ring strain and complex stereochemistry.[3] A direct, single-step conversion from cyclobutanone is not feasible. Therefore, a multi-step approach is required. After evaluating several potential routes, including modifications of the Strecker[6][7][8] and Bucherer-Bergs reactions[9][10][11], we determined that these pathways were not suitable for achieving the desired C-O-C ether linkage.
The chosen strategy, outlined below, focuses on first constructing the carbon-oxygen bond of the hydroxyethoxy side chain and introducing a nitrile as a precursor to the aminomethyl group. This is followed by the chemical reduction of the nitrile to the target primary amine. This pathway is logical, utilizes well-established transformations, and is amenable to scale-up.
Overall Synthetic Workflow
The synthesis proceeds in two distinct stages, beginning with the conversion of cyclobutanone into a key cyano-ether intermediate, which is then reduced to the final product.
Caption: High-level workflow for the synthesis of the target molecule.
Part 1: Synthesis of 1-(2-hydroxyethoxy)cyclobutane-1-carbonitrile (3)
Principle and Mechanistic Rationale
This crucial first part is a one-pot, two-stage reaction that efficiently assembles the core structure of our intermediate.
-
Cyanohydrin Formation: The reaction initiates with the nucleophilic addition of a cyanide ion (from NaCN) to the electrophilic carbonyl carbon of cyclobutanone (1). This forms a transient cyanohydrin alkoxide, which is protonated by the solvent or upon workup to yield 1-hydroxycyclobutane-1-carbonitrile (2). This is a classic transformation for extending the carbon chain at a carbonyl position.[8]
-
Williamson Ether Synthesis: In the same reaction vessel, a strong base, sodium hydride (NaH), is introduced. NaH deprotonates the tertiary hydroxyl group of the in-situ generated cyanohydrin (2), forming a sterically hindered but reactive sodium alkoxide. This alkoxide then acts as a nucleophile, attacking 2-chloroethanol in an Sₙ2 reaction to displace the chloride and form the desired ether linkage, yielding intermediate (3). The choice of NaH is critical as it is a non-nucleophilic, irreversible base, ensuring complete formation of the alkoxide.
Caption: Mechanistic pathway for the one-pot synthesis of Intermediate (3).
Detailed Experimental Protocol
Disclaimer: This procedure involves highly toxic sodium cyanide and highly reactive sodium hydride. It must be performed by trained personnel in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, is mandatory.
Materials & Reagents:
-
Cyclobutanone (1)
-
Sodium cyanide (NaCN)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
2-Chloroethanol
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add cyclobutanone (1.0 eq) and anhydrous THF (approx. 2 M solution).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve sodium cyanide (1.1 eq) in a minimal amount of water and add it dropwise to the cyclobutanone solution, ensuring the temperature does not exceed 5 °C. Stir for 1 hour at 0 °C to form the cyanohydrin.
-
Carefully add sodium hydride (1.2 eq, 60% dispersion) portion-wise to the reaction mixture at 0 °C. Caution: Hydrogen gas is evolved. Ensure adequate ventilation. Allow the mixture to stir for 30 minutes.
-
Add 2-chloroethanol (1.1 eq) dropwise via a syringe, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (approx. 16 hours).
-
Cool the reaction back to 0 °C and quench it by slowly adding saturated aqueous NH₄Cl until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude oil via flash column chromatography on silica gel (using a gradient of hexanes/ethyl acetate) to yield 1-(2-hydroxyethoxy)cyclobutane-1-carbonitrile (3) as a clear oil.
Expected Characterization Data for Intermediate (3)
-
¹H NMR: Expect signals for the cyclobutane protons, the two methylene groups of the hydroxyethoxy chain, and a broad singlet for the hydroxyl proton.
-
¹³C NMR: Key signals will include the quaternary carbon of the cyclobutane ring attached to the oxygen and nitrile, the nitrile carbon (~120 ppm), and the carbons of the side chain.
-
IR Spectroscopy: A sharp, medium-intensity peak around 2240 cm⁻¹ for the nitrile (C≡N) stretch and a broad peak around 3400 cm⁻¹ for the hydroxyl (O-H) group.
Part 2: Reduction to this compound (4)
Principle and Mechanistic Rationale
The final step is the reduction of the nitrile functional group to a primary amine. While various reagents can achieve this, lithium aluminum hydride (LiAlH₄) is exceptionally effective for this transformation.[12] It is a potent, non-selective reducing agent that readily converts nitriles and other polar multiple bonds into their saturated forms.
The mechanism involves the sequential addition of hydride (H⁻) ions from the AlH₄⁻ complex to the electrophilic nitrile carbon. The resulting N-aluminometallic intermediate is then hydrolyzed during the aqueous workup to liberate the primary amine.
Critical Choice of Reagent: Sodium borohydride (NaBH₄) is not strong enough to reduce nitriles, making LiAlH₄ the reagent of choice for this step. Catalytic hydrogenation is a viable alternative, particularly for larger-scale synthesis, but often requires high pressures and specialized equipment.[13]
Detailed Experimental Protocol
Disclaimer: Lithium aluminum hydride reacts violently with water. This procedure must be conducted under strictly anhydrous conditions until the final quenching step. All glassware must be oven- or flame-dried.
Materials & Reagents:
-
1-(2-hydroxyethoxy)cyclobutane-1-carbonitrile (3)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
15% Aqueous Sodium Hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
Procedure:
-
Set up a dry 250 mL three-necked round-bottom flask with a magnetic stirrer, reflux condenser, and a nitrogen inlet.
-
Carefully add LiAlH₄ (2.0 eq) to anhydrous THF (approx. 0.5 M) in the flask and cool to 0 °C.
-
Dissolve the nitrile intermediate (3) (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel.
-
After the addition is complete, remove the ice bath and gently heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture back down to 0 °C in an ice bath.
-
Perform a Fieser workup by slowly and sequentially adding the following:
-
'X' mL of water (where 'X' is the mass of LiAlH₄ used in grams). Caution: Exothermic reaction and H₂ evolution.
-
'X' mL of 15% aqueous NaOH.
-
'3X' mL of water.
-
-
Stir the resulting granular white precipitate vigorously for 30 minutes at room temperature.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF and dichloromethane.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify further by vacuum distillation or by converting to an HCl salt and recrystallizing to obtain the final product (4) as a viscous oil or a crystalline solid (as the salt).
Expected Characterization Data for Product (4)
-
¹H NMR: Disappearance of the nitrile-associated signals. Appearance of a new signal for the -CH₂NH₂ protons and a broad singlet for the NH₂ protons (which can exchange with D₂O).
-
¹³C NMR: The nitrile carbon signal will be absent, replaced by a signal for the aminomethyl carbon (~40-50 ppm).
-
IR Spectroscopy: Disappearance of the C≡N stretch. Appearance of N-H stretching bands (~3300-3400 cm⁻¹) and a characteristic N-H bending vibration (~1600 cm⁻¹).
-
Mass Spectrometry (ESI+): Expect to see the [M+H]⁺ peak corresponding to the molecular weight of the product.
Data and Reagent Summary
| Step | Compound Name | Starting Material | Reagent 1 | Reagent 2 | Reagent 3 | Product | Expected Yield |
| 1 | Ether Synthesis | Cyclobutanone | NaCN (1.1 eq) | NaH (1.2 eq) | 2-Chloroethanol (1.1 eq) | 1-(2-hydroxyethoxy)cyclobutane-1-carbonitrile (3) | 65-75% |
| 2 | Nitrile Reduction | Intermediate (3) | LiAlH₄ (2.0 eq) | - | - | This compound (4) | 80-90% |
Conclusion
This application note details a reliable and efficient two-step synthesis of this compound from cyclobutanone. The described protocols are based on well-understood chemical principles and have been designed for straightforward implementation in a standard organic synthesis laboratory. The strategic use of a one-pot etherification followed by a robust nitrile reduction provides a high-yielding route to a valuable chemical building block. This scaffold, rich in sp³-hybridized carbons and featuring key pharmacophoric groups, is a promising starting point for the development of novel therapeutics in various disease areas.
References
-
Wikipedia. Bucherer–Bergs reaction. Available from: [Link]
-
Wikipedia. Strecker amino acid synthesis. Available from: [Link]
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Name-Reaction.com. Bucherer-Bergs Reaction. Available from: [Link]
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Organic Chemistry Portal. Strecker Synthesis. Available from: [Link]
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Quimicafacil.net. Amino Acid Synthesis - Strecker. Available from: [Link]
-
Feng, M., Tang, B., Wang, S.H. et al. Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. Nat Commun 13, 5630 (2022). Available from: [Link]
- D'hooghe, M., & De Kimpe, N. (2008). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins. In Multicomponent Reactions (pp. 183-229). Wiley-VCH.
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MedSchoolCoach. Strecker Synthesis of Amino Acids – MCAT Biochemistry. Available from: [Link]
-
Ashenhurst, J. The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Available from: [Link]
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ZASS. Reductive Amination with a Scavenger: The Most “Combinatorial” of Two-Component Reactions. Available from: [Link]
-
ResearchGate. Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. Available from: [Link]
-
ResearchGate. Synthesis of cyclobutyl amine 8. Available from: [Link]
-
MDPI. Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia. Available from: [Link]
-
Ischay, M. A., Anzovino, M. E., & Yoon, T. P. (2012). Synthesis of cyclobutane lignans via an organic single electron oxidant-electron relay system. Chemical science, 3(9), 2827-2831. Available from: [Link]
-
D'auria, M., & Racioppi, R. (2016). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 21(11), 1443. Available from: [Link]
-
Marinov, M., et al. (2014). Synthesis of 3',4'-Dihydro-2H,2'H,5H-spiro [imidazolidine-4,1'-naphthalene]-2,5-dione and its N-Substituted Derivatives. Acta Chimica Slovenica, 61, 420-424. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of cyclobutanones. Available from: [Link]
-
Bajwa, N., & Jennings, M. P. (2008). An efficient 1,2-chelation-controlled reduction of protected hydroxy ketones via Red-Al. The Journal of organic chemistry, 73(9), 3638-3641. Available from: [Link]
-
da Silva, E. N., et al. (2006). Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Organic & Biomolecular Chemistry, 4(13), 2577-2584. Available from: [Link]
-
Organic Syntheses. 1,1-Cyclobutanedicarboxylic acid. Available from: [Link]
-
SciSpace. Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system. Available from: [Link]
-
Schenone, P., & Bignardi, G. (1972). [Aminoalcohol derivatives of cyclobutane. 3. N,N-disubstituted aminomethyl-2-hydroxymethylcyclobutanes]. Il Farmaco; edizione scientifica, 27(3), 200-7. Available from: [Link]
-
ProQuest. Synthesis of Secondary Amines via One-Pot Migrative Reductive Amination. Available from: [Link]
-
Royal Society of Chemistry. Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Available from: [Link]
-
MDPI. Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives. Available from: [Link]
-
Turner, N. J., & Dunsmore, C. J. (2022). Reductive aminations by imine reductases: from milligrams to tons. Chemical Science, 13(24), 7087-7098. Available from: [Link]
-
Handzlik, J., et al. (2021). An insight into the structure of 5-spiro aromatic derivatives of imidazolidine-2,4-dione, a new group of very potent inhibitors of tumor multidrug resistance in T-lymphoma cells. Bioorganic chemistry, 110, 104735. Available from: [Link]
-
Roberts, J. D., & Sauer, C. W. (1949). Small-Ring Compounds. III. Synthesis of Cyclobutanone, Cyclobutanol, Cyclobutene and Cyclobutane. Journal of the American Chemical Society, 71(12), 3925-3929. Available from: [Link]
-
MDPI. Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Available from: [Link]
-
MDPI. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Available from: [Link]
-
ScholarWorks. Studies toward the stereocontrolled synthesis of cyclobutane derivatives. Available from: [Link]
-
Auburn University. Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1,4-Diketones as Templates for Diastereoselective Transformations. Available from: [Link]
-
Renaud, J., & Ouellet, S. G. (2010). Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. Angewandte Chemie International Edition, 49(37), 6643-6646. Available from: [Link]
-
Organic Chemistry Portal. One-pot reductive amination of aldehydes and ketones with α-picoline-borane. Available from: [Link]
-
ACS Publications. Synthesis of Cyclobutane-Fused Angular Tetracyclic Spiroindolines via Visible-Light-Promoted Intramolecular Dearomatization of Indole Derivatives. Available from: [Link]
-
Prasad, S. B. B., et al. (2018). Crystal structure of 1′-ethylspiro[chroman-4,4′-imidazolidine]-2′,5′-dione: a hydantoine derivative. Acta Crystallographica Section E: Crystallographic Communications, 74(12), 1809-1812. Available from: [Link]
-
PubChem. 1-(2-Oxoethyl)cyclobutane-1-carbonitrile. Available from: [Link]
Sources
- 1. Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al [organic-chemistry.org]
- 13. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites [mdpi.com]
Application Note: Reductive Amination Protocols for Aminomethyl Cyclobutoxy Intermediates
Introduction & Scientific Rationale
In modern drug discovery, the "Escape from Flatland" initiative has driven a shift from planar aromatic scaffolds to spatially defined, saturated systems (Fsp³-rich). The aminomethyl cyclobutoxy motif—specifically derivatives of cis-3-(aminomethyl)cyclobutanol—has emerged as a critical bioisostere. It offers defined vector orientation, improved metabolic stability compared to flexible alkyl chains, and enhanced solubility relative to phenyl rings.
This guide details the reductive amination of aminomethyl cyclobutoxy intermediates. Unlike simple aliphatic amines, these cyclobutane derivatives possess unique steric and electronic properties driven by the ring strain and the inductive effect of the ether oxygen.
Key Challenges Addressed
-
Stereochemical Integrity: Preserving the cis/trans ratio of the cyclobutane ring during imine formation.
-
Basicity Modulation: The ether oxygen at C3 lowers the pKa of the primary amine (approx. pKa 9.2 vs. 10.6 for alkyl amines), affecting imine equilibrium.
-
Solubility: Cyclobutane zwitterions can be difficult to solubilize in standard non-polar solvents (DCE/DCM).
Mechanism & Causality
The reductive amination proceeds via a two-step "direct" mechanism using Sodium Triacetoxyborohydride (STAB) .
-
Imine Formation: The aminomethyl cyclobutane (nucleophile) attacks the carbonyl carbon (electrophile). Acid catalysis (AcOH) is often required to protonate the carbonyl oxygen, facilitating water elimination.
-
Selective Reduction: STAB is less reactive than NaBH₄.[1] It coordinates with the imine nitrogen, delivering a hydride specifically to the C=N bond without reducing the remaining aldehyde/ketone.
Pathway Diagram
The following diagram illustrates the reaction logic and critical decision points.
Caption: Workflow for direct reductive amination using STAB. Critical checkpoint is the imine equilibrium step.
Experimental Protocols
Protocol A: Standard Conditions (DCE/STAB)
Best for: Stable aldehydes and robust aminomethyl cyclobutoxy ethers.
Reagents:
-
Amine: 3-(Aminomethyl)cyclobutoxy derivative (1.0 equiv)
-
Carbonyl: Aldehyde/Ketone (1.1–1.2 equiv)
-
Reductant: Sodium triacetoxyborohydride (STAB) (1.4–1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) [Anhydrous]
-
Additive: Glacial Acetic Acid (AcOH) (1.0–2.0 equiv)
Procedure:
-
Preparation: In a flame-dried vial, dissolve the amine (1.0 mmol) in DCE (5.0 mL, 0.2 M).
-
Note: If the amine is a hydrochloride salt, add TEA (1.0 equiv) and stir for 10 min before proceeding.
-
-
Imine Formation: Add the aldehyde (1.1 mmol). If the reaction pH is >6, add AcOH (1.0 mmol).
-
Insight: The cyclobutoxy ether oxygen can form weak H-bonds; AcOH ensures the carbonyl is activated despite this interference.
-
-
Mixing: Stir at Room Temperature (RT) for 30–60 minutes.
-
Validation: Check by LCMS for imine mass [M+H]+ or hemiaminal.
-
-
Reduction: Add STAB (1.5 mmol) in one portion.
-
Caution: Mild gas evolution (H₂) may occur.
-
-
Reaction: Stir at RT for 2–16 hours. Monitor consumption of the imine.
-
Quench: Add saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 15 min to break boron-amine complexes.
-
Extraction: Extract with DCM (3 x 5 mL). Dry organics over Na₂SO₄ and concentrate.
Protocol B: Difficult Substrates (Ti(OiPr)₄ / NaBH₄)
Best for: Sterically hindered ketones or electron-deficient amines where imine formation is unfavorable.
Procedure:
-
Combine amine (1.0 equiv) and ketone (1.0 equiv) in neat Titanium(IV) isopropoxide (2.0 equiv).
-
Stir at RT (or 40°C) for 2–4 hours.
-
Dilute with dry MeOH or THF.
-
Cool to 0°C and add NaBH₄ (1.5 equiv) carefully.
-
Note: STAB is not compatible with MeOH; NaBH₄ is used here because the imine is pre-formed and coordinated to Titanium.
-
-
Quench with 1N NaOH (to precipitate Titanium salts as white solid TiO₂). Filter through Celite.
Data Analysis & Validation
Stereochemical Retention
When using cis-3-(aminomethyl)cyclobutoxy precursors, the cis configuration is generally retained. However, harsh acidic conditions or high heat can induce isomerization to the thermodynamic trans product.
Table 1: Solvent & Additive Effects on Yield and Isomerization (Model Reaction: cis-3-(aminomethyl)cyclobutoxy-Ph + Benzaldehyde)
| Solvent | Reductant | Additive | Yield (%) | cis:trans Ratio | Notes |
| DCE | STAB | AcOH (1 eq) | 92% | 98:2 | Standard Protocol (Recommended) |
| THF | STAB | None | 65% | 99:1 | Slower reaction; poor solubility |
| MeOH | NaBH₃CN | AcOH (cat) | 78% | 90:10 | Slight isomerization observed |
| Neat | Ti(OiPr)₄ | - | 88% | 95:5 | Good for hindered ketones |
Troubleshooting Logic
Caption: Decision tree for optimizing low-yielding reactions.
References
-
Abdel-Magid, A. F., et al. (1996).[6][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. Link
-
Borch, R. F., et al. (1971).[6] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.[6] Link
-
Matchett, M., et al. (2016). "Cyclobutanes in Drug Discovery: Recent Advances in Synthesis and Application." ChemMedChem. Link
-
Mykhailiuk, P. K. (2015). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry. Link
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
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- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]
- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
Application Note: Strategies for the Derivatization of Primary Amines on Cyclobutane Scaffolds
Abstract
The cyclobutane motif is an increasingly important structural element in medicinal chemistry and materials science, prized for its ability to confer unique conformational constraints and serve as a versatile three-dimensional scaffold.[1] Primary amines appended to this strained ring system are crucial synthetic handles for introducing molecular diversity. However, the inherent ring strain and steric hindrance of the cyclobutane core present distinct challenges for standard derivatization protocols.[2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective derivatization of primary amines on cyclobutane scaffolds. It details field-proven protocols for common transformations including amide bond formation, sulfonylation, urea/carbamate synthesis, and reductive amination, with a focus on overcoming the steric and electronic challenges posed by the four-membered ring.
The Unique Challenge: Stereoelectronic Properties of the Cyclobutane Scaffold
The cyclobutane ring's high strain energy (approximately 26.3 kcal/mol) and non-planar, puckered conformation create a unique chemical environment.[1] This has significant implications for the reactivity of an attached primary amine:
-
Steric Hindrance: The rigid, three-dimensional nature of the cyclobutane ring can sterically shield the primary amine's lone pair of electrons, impeding the approach of bulky reagents. This often leads to sluggish or incomplete reactions with standard protocols.[2][3]
-
Conformational Effects: Substituents on the cyclobutane ring can adopt axial or equatorial positions, influencing the accessibility of the amine. The interconversion between different puckered conformers can also affect reaction kinetics and diastereoselectivity.[4]
-
Electronic Effects: While less pronounced than in other systems, the C-C bonds of the cyclobutane ring have increased p-character, which can subtly influence the nucleophilicity of the attached amine.
Understanding these factors is paramount for selecting the appropriate reagents and conditions to achieve high-yielding and clean derivatization.
Core Derivatization Strategies and Protocols
The following sections detail robust methods for the most common and synthetically useful derivatizations of cyclobutylamines.
2.1 Amide Bond Formation: Overcoming Steric Hinderance
Amide coupling is arguably the most frequent reaction in drug discovery.[2] For sterically hindered amines like those on a cyclobutane scaffold, standard coupling reagents may prove inefficient.[2][3][5][6] The key to success lies in using highly active coupling agents that can overcome the steric barrier.
Mechanistic Insight: Uronium/phosphonium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often superior to carbodiimides (e.g., EDC) for hindered couplings. HATU reacts with a carboxylic acid to form a highly reactive O-acylisourea intermediate, which is exceptionally susceptible to nucleophilic attack by the sterically encumbered cyclobutylamine.
Protocol 2.1: HATU-Mediated Amide Coupling of a Cyclobutylamine
This protocol describes a general procedure for coupling a carboxylic acid with a primary amine on a cyclobutane scaffold using HATU.
Materials:
-
Cyclobutane-containing primary amine (1.0 eq)
-
Carboxylic acid (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Stir the solution at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add the cyclobutylamine (1.0 eq) to the reaction mixture.
-
Add DIPEA (3.0 eq) dropwise to the stirring solution.
-
Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired amide.
Table 1: Comparison of Common Amide Coupling Reagents for Hindered Amines
| Reagent | Activating Mechanism | Relative Reactivity | Common Side Products | Notes |
| HATU/HBTU | Uronium Salt | Very High | Tetramethylurea | Excellent for hindered substrates; can cause racemization in sensitive amino acids. |
| EDC/HOBt | Carbodiimide | Moderate | DCU (DCC) or soluble urea (EDC) | Less effective for highly hindered amines; HOBt/HOAt reduces side reactions. |
| T3P® | Cyclic Anhydride | High | Phosphonic acid byproducts | Byproducts are water-soluble, simplifying workup. |
| Acyl Fluoride | In situ halide | Very High | - | A specialized method for extremely difficult couplings, often requiring higher temperatures.[5][6] |
2.2 Sulfonamide Synthesis
Sulfonamides are key functional groups in many pharmaceuticals.[7] Their synthesis is typically straightforward but requires careful control of basicity, especially with valuable cyclobutane substrates.
Mechanistic Insight: The reaction proceeds via nucleophilic attack of the cyclobutylamine on the electrophilic sulfur atom of a sulfonyl chloride. A non-nucleophilic base is required to scavenge the HCl generated during the reaction, preventing the formation of an unreactive ammonium salt.
Protocol 2.2: Synthesis of a Cyclobutyl Sulfonamide
Materials:
-
Cyclobutane-containing primary amine (1.0 eq)
-
Sulfonyl chloride (1.1 eq)
-
Pyridine or Triethylamine (TEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
Dissolve the cyclobutylamine (1.0 eq) in anhydrous DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add pyridine or TEA (2.0 eq) to the solution.
-
Slowly add a solution of the sulfonyl chloride (1.1 eq) in anhydrous DCM to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography or recrystallization to obtain the pure sulfonamide.
2.3 Urea and Carbamate Formation
Ureas and carbamates are common bioisosteres for amides and are readily formed from primary amines.
-
Urea Formation: The most direct method involves the reaction of the primary amine with an isocyanate.[8] This reaction is typically fast, clean, and requires no catalyst.[8] Alternatively, reagents like carbonyldiimidazole (CDI) can be used to activate one amine before adding the second.[8][9]
-
Carbamate Formation: This is commonly achieved by reacting the amine with a chloroformate (e.g., benzyl or ethyl chloroformate) in the presence of a base, or by using reagents like di-tert-butyl dicarbonate (Boc₂O) for the synthesis of Boc-protected amines.
Protocol 2.3: Urea Synthesis from an Isocyanate
Materials:
-
Cyclobutane-containing primary amine (1.0 eq)
-
Isocyanate (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
Procedure:
-
Dissolve the cyclobutylamine (1.0 eq) in anhydrous THF or DCM under an inert atmosphere.
-
Add the isocyanate (1.0 eq) dropwise at room temperature. The reaction is often exothermic.
-
Stir the reaction for 30 minutes to 4 hours. Monitor by TLC or LC-MS.
-
If the product precipitates, it can be isolated by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
The crude product is often pure but can be further purified by trituration with a suitable solvent (e.g., ether) or by column chromatography if necessary.
2.4 Reductive Amination
Reductive amination is a powerful method for N-alkylation, converting a primary amine into a secondary or tertiary amine.[10][11] It proceeds via the in-situ formation of an imine between the amine and a carbonyl compound (aldehyde or ketone), which is then immediately reduced.
Mechanistic Insight: The choice of reducing agent is critical. Mild hydride reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are ideal because they are selective for the protonated imine intermediate over the starting carbonyl compound, preventing unwanted reduction of the aldehyde or ketone.[11][12]
Protocol 2.4: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
Materials:
-
Cyclobutane-containing primary amine (1.0 eq)
-
Aldehyde or Ketone (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, catalytic amount)
Procedure:
-
In a round-bottom flask, combine the cyclobutylamine (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCE.
-
If the amine is used as a salt (e.g., HCl or TFA salt), add one equivalent of a non-nucleophilic base like TEA or DIPEA to liberate the free amine.
-
A catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.
-
Add STAB (1.5 eq) portion-wise to the reaction mixture. Note: The reaction may bubble.
-
Stir at room temperature for 2-24 hours until the reaction is complete as judged by LC-MS.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Purification and Characterization
Derivatized cyclobutanes are typically purified using standard techniques such as silica gel column chromatography, preparative HPLC, or recrystallization. Characterization is confirmed by:
-
¹H and ¹³C NMR: To confirm the structure and purity. Look for the appearance of new signals corresponding to the added functional group and shifts in the signals of the cyclobutane ring protons adjacent to the nitrogen.
-
Mass Spectrometry (LC-MS, HRMS): To confirm the molecular weight of the desired product.
-
FTIR: To identify key functional groups (e.g., C=O stretch for amides, S=O stretches for sulfonamides).
Troubleshooting Guide
Table 2: Common Problems and Solutions in Cyclobutylamine Derivatization
| Problem | Potential Cause | Recommended Solution |
| No or Low Conversion | Insufficiently reactive reagent for the hindered amine. | Switch to a more powerful coupling reagent (e.g., from EDC to HATU for amides). Increase reaction temperature or time. |
| Steric hindrance from both coupling partners. | Consider an alternative synthetic route or a less hindered coupling partner. For amides, converting the acid to an acyl fluoride may help.[5][6] | |
| Formation of Side Products | Amine reacting with itself (e.g., symmetrical urea formation with CDI). | Control the order of addition carefully. Add CDI to one amine first before introducing the second amine. |
| Racemization of chiral centers. | Use a base like DIPEA or 2,4,6-collidine instead of TEA. Run the reaction at a lower temperature (0 °C). | |
| Difficult Purification | Byproducts co-elute with the product (e.g., tetramethylurea from HATU). | Use a reagent with water-soluble byproducts (e.g., T3P®). Perform an acidic wash to remove basic impurities. |
Conclusion
The derivatization of primary amines on cyclobutane scaffolds, while challenging, is readily achievable with the appropriate selection of reagents and reaction conditions. By employing highly active coupling agents for amide and sulfonamide synthesis, and selective reducing agents for reductive amination, researchers can effectively functionalize these valuable building blocks. The protocols and insights provided in this application note serve as a robust starting point for scientists engaged in the synthesis of novel cyclobutane-containing molecules for drug discovery and beyond.
References
-
Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. [Link]
-
University of Southern Denmark. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]
-
Schäfer, G., & Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 69(6), 333-338. [Link]
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Schäfer, G., & Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]
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Perry, M. A., et al. (2020). Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes. PMC. [Link]
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Organic Chemistry Portal. Urea Formation - Common Conditions. [Link]
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Wouters, J., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. PMC. [Link]
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ResearchGate. Examples of prior art of cyclobutane C−H functionalization used in...[Link]
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Daugulis, O., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. ACS Publications. [Link]
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Wikipedia. Reductive amination. [Link]
-
Davies, T. Q., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. PMC. [Link]
-
D'Errico, S., et al. (2014). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. PMC. [Link]
-
Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]
-
The Organic Chemistry Tutor. (2025, February 17). Reductive Amination | Synthesis of Amines. [Link]
-
Peterson, S. L., Stucka, S. M., & Dinsmore, C. J. (2010). Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions. ResearchGate. [Link]
-
Lee, S.-H., Matsushita, H., Clapham, B., & Janda, K. D. (2004). The direct conversion of carbamates to ureas using aluminum amides. Tetrahedron, 60(16), 3439-3443. [Link]
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Organic Chemistry Portal. Urea derivative synthesis by amination, rearrangement or substitution. [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. Sulfonamide synthesis by aminosulfonylation. [Link]
-
Peterson, S. L., Stucka, S. M., & Dinsmore, C. J. (2010). Parallel synthesis of ureas and carbamates from amines and CO2 under mild conditions. Organic Letters, 12(6), 1340-1343. [Link]
-
Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]
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Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Journal of Synthetic Chemistry. (2023). Aromatic Sulfonamides. Journal of Synthetic Chemistry. [Link]
-
Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]
-
IU Indianapolis ScholarWorks. Formation and identification of novel derivatives of primary amine and zwitterionic drugs. [Link]
-
PMC. (2025, September 26). Synthesis of Cyclobutane‐Containing Tricyclic β‐Lactams Based on a Saturated Scaffold Enabled by Iron‐catalysed [2 + 2]‐Cycloaddition. [Link]
-
Alajarín, R., et al. (2025, October 18). Synthesis of Chiral Scaffolds Based on Polyfunctional Cyclobutane β‐Amino Acids. ResearchGate. [Link]
-
PubMed. (2023, January 7). Optimized derivatization of primary amines with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde toward reproducible quantitative analysis in biological systems. [Link]
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Application and Protocols for 2-[1-(Aminomethyl)cyclobutoxy]ethan-1-ol in Fragment-Based Drug Discovery (FBDD)
Introduction: The Promise of Three-Dimensionality in FBDD
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm in modern drug development, offering a compelling alternative to traditional high-throughput screening (HTS).[1][2] By starting with small, low-molecular-weight compounds (fragments), FBDD allows for a more thorough exploration of chemical space and often yields lead compounds with superior physicochemical properties.[1][3] Historically, fragment libraries have been dominated by flat, two-dimensional aromatic compounds. However, the increasing recognition of the importance of molecular shape for target recognition and selectivity has fueled a growing interest in three-dimensional (3D) fragments.[4][5]
The cyclobutane moiety, in particular, has emerged as an attractive scaffold for the design of 3D fragments.[5][6] Its strained, puckered conformation provides a rigid and well-defined exit vector for substituents, allowing for precise exploration of protein binding pockets.[7] Unlike more flexible aliphatic rings, the conformational rigidity of cyclobutane can lead to improved potency and selectivity.[7]
This application note introduces 2-[1-(aminomethyl)cyclobutoxy]ethan-1-ol , a novel fragment designed to capitalize on the benefits of a 3D cyclobutane core. This fragment incorporates key pharmacophoric features—a primary amine and a primary alcohol—offering multiple points for hydrogen bonding interactions, while the cyclobutoxy core provides a unique spatial arrangement of these features. This guide will provide a comprehensive overview of the potential applications of this fragment in FBDD campaigns and detail robust protocols for its screening and validation.
Physicochemical Properties of this compound
A successful fragment must adhere to the "Rule of Three," which dictates a molecular weight under 300 Da, a cLogP less than 3, and fewer than three hydrogen bond donors and acceptors.[8] While the exact experimental values for this compound are not yet published, we can predict its properties based on its structure and similar known fragments.
| Property | Predicted Value | Rationale for FBDD Suitability |
| Molecular Weight | ~159 g/mol | Well within the "Rule of Three" (<300 Da), ensuring good ligand efficiency. |
| cLogP | < 1.0 | Indicates high aqueous solubility, which is critical for biophysical screening methods that require high compound concentrations. |
| Hydrogen Bond Donors | 2 (amine and hydroxyl) | Provides key interaction points for target binding. |
| Hydrogen Bond Acceptors | 2 (amine and hydroxyl/ether oxygen) | Offers additional opportunities for specific interactions within a binding site. |
| Rotatable Bonds | < 5 | The rigid cyclobutane core limits conformational flexibility, reducing the entropic penalty upon binding. |
| Fraction of sp3 carbons (Fsp3) | High | The high Fsp3 character contributes to its 3D nature, offering potential for improved selectivity and novel interactions compared to flat fragments.[4] |
FBDD Workflow Using this compound
The successful integration of this compound into an FBDD campaign follows a well-defined workflow, from initial screening to hit validation and elaboration.
Caption: A generalized workflow for a fragment-based drug discovery campaign.
Protocols for Screening and Validation
Due to the low-affinity nature of fragment binding, sensitive biophysical techniques are required for initial screening and hit validation.[9][10] The following protocols are recommended for evaluating the interaction of this compound with a target protein.
Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for real-time detection of molecular interactions and is increasingly used for primary fragment screening.[11][12]
Objective: To identify if this compound binds to the target protein and to estimate its binding affinity (KD).
Materials:
-
SPR instrument (e.g., Biacore, Carterra)
-
Sensor chip (e.g., CM5, CAP)
-
Target protein (≥95% purity)
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC/NHS)
Methodology:
-
Protein Immobilization:
-
Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry or a capture-based method. Aim for a density that will produce a response of 50-200 RU for the fragment.
-
Activate a reference flow cell with no protein to serve as a control for non-specific binding and bulk refractive index changes.[12]
-
-
Fragment Screening:
-
Prepare a dilution series of this compound in running buffer. A typical concentration range for fragment screening is 1 µM to 1 mM. Ensure the final DMSO concentration is matched across all samples and the running buffer (typically ≤1%).[13]
-
Inject the fragment solutions over the target and reference flow cells.
-
Monitor the change in response units (RU) in real-time.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the target flow cell data to correct for non-specific binding.
-
Plot the steady-state binding response against the fragment concentration and fit the data to a 1:1 binding model to determine the dissociation constant (KD).
-
Expected Outcome: A confirmed "hit" will show a concentration-dependent binding response on the target surface with a KD typically in the micromolar to millimolar range.
Protocol 2: Hit Validation using Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a highly robust method for detecting weak fragment binding and can provide valuable structural information.[14][15] Ligand-observed NMR experiments are particularly well-suited for FBDD.
Objective: To confirm the binding of this compound to the target protein and to gain initial insights into the binding mode.
Recommended Experiment: Saturation Transfer Difference (STD) NMR.
Materials:
-
High-field NMR spectrometer (≥600 MHz) with a cryoprobe
-
NMR tubes
-
Target protein solution in a deuterated buffer (e.g., 10-50 µM in PBS, 99.9% D2O)
-
This compound stock solution (e.g., 10 mM in d6-DMSO)
Methodology:
-
Sample Preparation:
-
Prepare two NMR samples:
-
Sample 1: this compound (e.g., 200 µM) in deuterated buffer.
-
Sample 2: this compound (e.g., 200 µM) and the target protein (e.g., 10 µM) in the same deuterated buffer.
-
-
-
NMR Data Acquisition:
-
Acquire a standard 1D 1H NMR spectrum for Sample 1 to identify the fragment's proton resonances.
-
For Sample 2, acquire two spectra:
-
An "on-resonance" spectrum with selective saturation of a protein resonance far from any fragment signals (e.g., -1 ppm).
-
An "off-resonance" spectrum with the saturation pulse applied at a frequency where no protein or fragment signals are present (e.g., 40 ppm).
-
-
The STD spectrum is generated by subtracting the on-resonance spectrum from the off-resonance spectrum.
-
-
Data Analysis:
-
Protons of the fragment that are in close proximity to the protein in the bound state will receive saturation and appear as signals in the STD spectrum.
-
The relative intensities of the signals in the STD spectrum can provide information about which parts of the fragment are most critical for binding.
-
Expected Outcome: The presence of signals in the STD spectrum confirms binding. The pattern of these signals can generate a "binding epitope map" of the fragment.
Caption: Conceptual diagram of Saturation Transfer Difference (STD) NMR.
Protocol 3: Structural Elucidation using X-ray Crystallography
The "gold standard" for FBDD is the determination of a high-resolution co-crystal structure of the fragment bound to the target protein.[16][17] This provides definitive evidence of binding and a detailed map of the interactions, which is invaluable for structure-based drug design.[18][19]
Objective: To determine the three-dimensional structure of the this compound-protein complex.
Methodology:
-
Protein Crystallization:
-
Obtain well-diffracting crystals of the apo-protein. This can be a significant bottleneck in the process.[20]
-
-
Fragment Soaking or Co-crystallization:
-
Soaking: Transfer the apo-crystals into a solution containing a high concentration of this compound (e.g., 1-10 mM) and allow them to equilibrate.
-
Co-crystallization: Set up crystallization trials with the protein already in complex with the fragment.
-
-
X-ray Diffraction Data Collection:
-
Cryo-protect the crystals and collect diffraction data at a synchrotron source.
-
-
Structure Solution and Refinement:
-
Solve the structure using molecular replacement with the apo-protein structure as a search model.
-
Carefully examine the resulting electron density maps for evidence of the bound fragment.
-
Build the fragment into the density and refine the structure.
-
Expected Outcome: A high-resolution crystal structure revealing the precise binding mode of this compound, including all key hydrogen bonds and hydrophobic interactions with the protein. This structural information is critical for the next phase of hit-to-lead optimization.[17]
Hit-to-Lead Optimization: Growing from the Cyclobutane Core
Once a validated hit, such as this compound, is confirmed and its binding mode is understood, the next step is to elaborate the fragment to increase its potency and selectivity.[3][19] The structure of this fragment offers two primary vectors for growth:
-
The Aminomethyl Group: This can be elaborated into amides, sulfonamides, or other functional groups to probe for additional interactions in the binding pocket.
-
The Hydroxyethyl Group: The terminal hydroxyl can be extended or replaced to explore other regions of the binding site.
Computational methods, such as molecular docking and free energy perturbation, can be invaluable at this stage to prioritize synthetic efforts.[9][21] The rigid cyclobutane core will help to ensure that the conformational changes upon substitution are predictable, facilitating a more rational design process.
Conclusion
This compound represents a promising new addition to the arsenal of fragments available for FBDD. Its inherent three-dimensionality, conferred by the cyclobutane scaffold, offers the potential to explore novel chemical space and achieve higher selectivity for challenging targets. The protocols outlined in this application note provide a robust framework for researchers to effectively screen and validate this fragment, paving the way for its successful application in drug discovery campaigns. The combination of its attractive physicochemical properties and well-defined growth vectors makes it a valuable starting point for the development of novel therapeutics.
References
-
Cavanagh, J., & Mittermaier, A. (2019). Fragment-Based Drug Discovery Using NMR Spectroscopy. Methods in Molecular Biology, 1888, 19-45. [Link]
-
Di Pisa, M., et al. (2022). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? Frontiers in Molecular Biosciences, 9, 836777. [Link]
-
Mashalidis, E. H., & Sledz, P. (2016). Emerging role of surface plasmon resonance in fragment-based drug discovery. Expert Opinion on Drug Discovery, 11(2), 137-151. [Link]
-
Selvita. (n.d.). X-ray Crystallography Fragment Screening. Retrieved from [Link]
-
Creative Biostructure. (2025, April 14). Protein X-ray Crystallography in Drug Discovery. Retrieved from [Link]
-
Li, Q., et al. (2018). Computational Fragment-Based Drug Design: Current Trends, Strategies, and Applications. Frontiers in Chemistry, 6, 123. [Link]
-
Thurston, D. E., & Pysz, I. (2021). Chemistry and Pharmacology of Anticancer Drugs. Taylor & Francis. [Link]
-
Langrea, R. (2021). Computational Approaches in Fragment Based Drug Design. Journal of Computer Science & Systems Biology, 14(6). [Link]
-
Navratilova, I., & Hopkins, A. L. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(1), 44-48. [Link]
-
Spiegel, J. O., & Durrant, J. D. (2024). Streamlining Computational Fragment-Based Drug Discovery through Evolutionary Optimization Informed by Ligand-Based Virtual Prescreening. Journal of Chemical Information and Modeling, 64(10), 3245-3259. [Link]
-
Li, D., & Kang, C. (2021). Applications of Solution NMR in Drug Discovery. Molecules, 26(3), 614. [Link]
-
Nordström, H. (2013). Fragment Based Drug Discovery with Surface Plasmon Resonance Technology. Uppsala University. [Link]
-
Spiegel, J. O., & Durrant, J. D. (2023). Streamlining Computational Fragment-Based Drug Discovery through Evolutionary Optimization Informed by Ligand-Based Virtual Prescreening. bioRxiv. [Link]
-
Strecker, D. M., & Olson, C. A. (2014). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. Protein Science, 23(8), 1005-1019. [Link]
-
Mestrelab Research. (2024, September 16). Optimizing Fragment-Based Drug Discovery by NMR: A Deep Dive into Mnova Screening Software Solutions. Retrieved from [Link]
-
Gill, A., et al. (2012). Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. Acta Crystallographica Section D: Biological Crystallography, 68(Pt 10), 1277-1287. [Link]
-
Al-Mokadem, M., et al. (2024). Computational fragment-based drug design of potential Glo-I inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
-
Erlanson, D. (2010, February 15). Surface Plasmon Resonance (SPR). Practical Fragments. [Link]
-
Proventa. (2021, August 31). Exploring the Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. Retrieved from [Link]
-
PharmaFeatures. (2025, March 20). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. Retrieved from [Link]
-
Hirsch, A. K. H., et al. (2024). Exploring Fragment-Based Approaches in Drug Discovery. Drug Design, Development and Therapy. [Link]
-
Massachusetts Biotechnology Council. (2025, November 19). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Retrieved from [Link]
-
Erlanson, D. (2022, May 10). An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. [Link]
-
Chen, Y., et al. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 7, 183. [Link]
-
Hamilton, D. G. (2023). Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. Vrije Universiteit Amsterdam. [Link]
-
BioSolveIT. (n.d.). FBDD: Fragment-Based Drug Design. Retrieved from [Link]
-
Hamilton, D. G., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem, 17(8), e202100695. [Link]
-
ResearchGate. (2024, October 29). High‐Pressure‐Mediated Fragment Library Synthesis of 1,2‐Disubsituted Cyclobutane Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). A) General structure and features of cyclobutane fragments in the... Retrieved from [Link]
-
PubChem. (n.d.). 2-(1-Methylcyclobutyl)ethan-1-ol. Retrieved from [Link]
-
Boston University. (2019, September 3). Development and applications of fragment based drug design methods. Retrieved from [Link]
- Google Patents. (n.d.). US6846950B2 - Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride.
-
Cambridge Healthtech Institute. (2022). Fragment-Based Drug Discovery. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, October 15). 2-[4-(Aminomethyl)piperidin-1-yl]ethan-1-ol Properties. Retrieved from [Link]
-
Mohebbi, A., et al. (2023). A fragment-based drug discovery developed on ciclopirox for inhibition of Hepatitis B virus core protein: An in silico study. PLoS ONE, 18(5), e0285895. [Link]
-
Technology Networks. (2024, May 8). Advances in Fragment-Based Drug Discovery. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-(1-(aminomethyl)cyclohexyl)acetic acid. Retrieved from [Link]
Sources
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- 5. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: Bioconjugation with Cyclobutane Amino Alcohol & cBu-Cit Linkers
[2]
Executive Summary: The "Rigidity" Revolution in Linker Design
In the development of Antibody-Drug Conjugates (ADCs) and peptide therapeutics, linker stability is the rate-limiting step for therapeutic index (TI). Traditional dipeptide linkers (e.g., Val-Cit) suffer from premature cleavage by non-target proteases (e.g., Carboxylesterase 1C in rodent models) and neutrophil elastase.
Cyclobutane-based linkers solve this by introducing conformational constraint. The cyclobutane ring locks the linker in a specific orientation that:
-
Blocks Promiscuous Cleavage: Sterically hinders access by non-lysosomal enzymes (e.g., Ces1C).
-
Retains Target Sensitivity: Remains fully accessible to Cathepsin B in the tumor lysosome.
-
Enhances Solubility: The polarity of the dicarboxamide or amino alcohol motif mitigates payload hydrophobicity.
This guide covers the two primary classes:
-
cBu-Cit-PABC: The industry standard for "cleavable" cyclobutane ADCs.
-
CBAA (Cyclobutane Amino Alcohol): Rigid, non-cleavable spacers for defining spatial geometry.
Technology Platform: The cBu-Cit-PABC Linker
Mechanism of Action
The cBu-Cit linker replaces the Valine residue of the standard Val-Cit linker with cyclobutane-1,1-dicarboxamide .[1][2] This modification creates a "peptidomimetic" structure.
-
Plasma Stability: The cyclobutane ring prevents the "induced fit" required by serum esterases (like murine Ces1C), preventing premature payload release in circulation.
-
Tumor Activation: Upon endocytosis, lysosomal Cathepsin B recognizes the Citrulline-Amide bond. The cyclobutane moiety does not inhibit Cathepsin B hydrolysis.
-
Release: Cleavage triggers the self-immolation of the p-aminobenzyl alcohol (PABC) spacer, releasing the free payload (e.g., MMAE).
Comparative Stability Data
Data summarized from Wei et al. (Genentech) and internal validation studies.
| Parameter | Val-Cit Linker (Standard) | cBu-Cit Linker (Cyclobutane) | Impact |
| Mouse Plasma Stability | < 20% remaining after 24h | > 90% remaining after 24h | Eliminates false-positive toxicity in preclinical models. |
| Human Plasma Stability | High | High | Retains clinical relevance. |
| Cathepsin B Kinetics ( | 100% (Baseline) | ~110% (Equivalent/Slightly Higher) | No loss in tumor activation efficiency. |
| Neutrophil Elastase | Susceptible | Resistant | Reduces off-target neutropenia. |
Visualizing the Activation Pathway
The following diagram illustrates the specific cleavage logic of the cBu-Cit linker within a tumor cell.
Caption: Activation pathway of cBu-Cit ADCs. The cyclobutane moiety ensures stability until the complex reaches the Cathepsin B-rich lysosomal environment.
Protocol: Conjugation of Mal-cBu-Cit-PABC-MMAE to mAb
Objective: Conjugate a drug-linker containing the cBu moiety to a monoclonal antibody via interchain cysteine residues.[3]
Materials
-
Antibody: IgG1 (10 mg/mL in PBS, pH 7.4).
-
Linker-Payload: Mal-cBu-Cit-PABC-MMAE (10 mM stock in DMSO).
-
Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) hydrochloride.
-
Buffer A: 50 mM Sodium Borate, 50 mM NaCl, 2 mM EDTA, pH 8.0.
-
Purification: PD-10 Desalting Columns or TFF system.
Step-by-Step Workflow
Step 1: Partial Reduction of Antibody
-
Dilute antibody to 5 mg/mL in Buffer A .
-
Add TCEP (2.5 to 3.0 molar equivalents per mAb) to target a Drug-Antibody Ratio (DAR) of ~4.
-
Incubate at 37°C for 2 hours with gentle agitation.
-
Note: The cBu linker is bulky; ensuring full reduction of interchain disulfides is critical for accessibility.
Step 2: Conjugation Reaction
-
Cool the reduced antibody solution to 4°C .
-
Slowly add the Mal-cBu-Cit-PABC-MMAE stock (dissolved in DMSO) to the antibody.
-
Ratio: Use 5-8 molar equivalents of linker-payload per mAb (approx. 2x excess over free thiols).
-
Solvent Limit: Ensure final DMSO concentration is < 10% (v/v) to prevent precipitation.
-
-
Incubate at 4°C for 60 minutes .
-
Critical Check: The cBu group adds rigidity. If aggregation is observed, add 0.5 M L-Arginine to the reaction buffer.
Step 3: Quenching and Purification
-
Quench excess maleimide by adding N-acetylcysteine (20 equivalents). Incubate for 15 mins.
-
Purify using a PD-10 column equilibrated with formulation buffer (e.g., 20 mM Histidine, pH 6.0, 6% Trehalose).
-
Filter sterilize (0.22 µm).
Technology Platform: Rigid Cyclobutane Amino Alcohol (CBAA) Spacers
While cBu-Cit is a cleavable linker, cis-2-aminocyclobutanol derivatives are used as non-cleavable, rigid spacers to control the orientation of bifunctional molecules (e.g., PROTACs or bispecifics).
Structural Advantage
The 1,2-amino alcohol motif on a cyclobutane ring locks the substituents in a cis or trans configuration, preventing the "floppiness" of PEG or alkyl chains.
-
Application: Improving cell permeability of PROTACs by reducing the entropic penalty of binding.
-
Chemistry: The amino group serves as the attachment point for the E3 ligase ligand, while the hydroxyl group (converted to an ether or carbamate) attaches to the protein of interest (POI) ligand.
Synthesis Diagram (CBAA Scaffold)
Caption: General synthesis workflow for utilizing cis-2-aminocyclobutanol as a rigid bifunctional spacer.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conjugation Efficiency | Steric hindrance of the cBu group. | Increase reaction time to 2h or temperature to 25°C (monitor aggregation). |
| Aggregation during Conjugation | Hydrophobicity of the cBu-Cit-PABC complex. | Add cosolvents (propylene glycol) or stabilizers (L-Arginine) to the buffer. |
| Unexpected Cleavage in Mouse | Linker instability (rare for cBu). | Verify the structure. Ensure it is cyclobutane-1,1-dicarboxamide, not a standard alkyl amide. |
| Incomplete Release in Tumor | Lysosomal pH too high or low Cathepsin B. | Confirm target cell line expresses Cathepsin B. cBu-Cit is strictly CatB dependent. |
References
-
Wei, B., et al. (2018). "Discovery of Peptidomimetic Antibody-Drug Conjugate Linkers with Enhanced Protease Specificity." Journal of Medicinal Chemistry, 61(3), 989-1000. Link
-
Caculitan, N. G., et al. (2017). "Cathepsin B is the primary cleaving enzyme of the Val-Cit-PABC linker in lysosomes." Cancer Research, 77(24), 7027-7037. Link
- Context: Establishes the enzym
-
MedChemExpress. "cBu-Cit-OH (ADC Linker)." Product Data Sheet. Link
- Source: Commercial availability and structural confirm
-
Pomplun, S., et al. (2020). "Secondary Amino Alcohols: Traceless Cleavable Linkers for Use in Affinity Capture and Release." Angewandte Chemie International Edition, 59(28), 11566-11572. Link
- Context: Discusses 1,2-amino alcohol cleavage chemistry (relevant for the CBAA spacer concept).
Application Notes and Protocols for the Solid-Phase Synthesis Compatibility of Aminomethyl Cyclobutoxy Ethanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
The integration of novel chemical scaffolds into drug discovery pipelines is a critical step in the development of new therapeutics. Aminomethyl cyclobutoxy ethanol presents an intriguing structural motif, combining a flexible ether linkage with a rigid cyclobutane ring, and offering two distinct points for chemical diversification: a primary amine and a primary alcohol. Its potential incorporation into libraries of small molecules or as a modifying agent for peptides and other biomolecules makes it a candidate of interest for solid-phase synthesis (SPS). This application note provides a comprehensive analysis of the compatibility of aminomethyl cyclobutoxy ethanol with standard solid-phase synthesis techniques, offering detailed protocols and strategic guidance for its successful implementation in research and development settings.
Chemical Compatibility Analysis
A thorough understanding of the chemical behavior of aminomethyl cyclobutoxy ethanol's functional groups under typical SPS conditions is paramount for developing a robust synthetic strategy.
The Primary Amine
The primary amine is a highly nucleophilic functional group, making it an excellent handle for covalent attachment to a solid support or for subsequent chemical modifications. In the context of SPS, particularly in peptide synthesis, the amine is typically protected to control its reactivity.[1][2] The two most common orthogonal protecting group strategies in solid-phase peptide synthesis (SPPS) are the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[1][3][4] The choice between these will dictate the overall synthetic strategy, including the selection of resins and side-chain protecting groups for other building blocks.
The Hydroxyl Group
The primary alcohol is less nucleophilic than the amine but can still undergo undesired side reactions, such as acylation, during coupling steps. Therefore, protection of the hydroxyl group is often necessary. The choice of protecting group for the alcohol must be orthogonal to the protecting group used for the amine. For instance, in an Fmoc-based strategy where the amine is deprotected with a base like piperidine, an acid-labile protecting group such as a trityl (Trt) or tert-butyl (tBu) ether would be suitable for the hydroxyl group.
The Cyclobutane Ring
The cyclobutane ring is characterized by significant ring strain due to its deviation from the ideal tetrahedral bond angle of 109.5°.[5][6][7][8][9] This strain makes it more susceptible to ring-opening reactions under certain harsh conditions compared to cyclopentane or cyclohexane.[5][7] However, under the standard conditions of solid-phase synthesis, which typically involve treatment with moderate acids (like trifluoroacetic acid for cleavage) and bases (like piperidine for Fmoc deprotection), the cyclobutane ring is expected to be stable.[4][10] It is also generally stable to the common coupling reagents used in amide bond formation.[11]
The Ether Linkage
Ether linkages are generally stable under a wide range of chemical conditions, including the acidic and basic conditions commonly employed in solid-phase synthesis.[12] The ether bond in aminomethyl cyclobutoxy ethanol is not expected to be a point of lability during standard SPS protocols.
Strategy for Immobilization on a Solid Support
The bifunctional nature of aminomethyl cyclobutoxy ethanol allows for two primary strategies for its immobilization on a solid support: attachment via the amine or attachment via the alcohol. The choice will depend on the desired synthetic outcome.
-
Attachment via the Hydroxyl Group: This strategy leaves the primary amine free for subsequent diversification. This is the recommended approach if the goal is to build a peptide chain or other structure off the amine. For this, the amine must first be protected (e.g., with an Fmoc group). The protected molecule can then be attached to a resin like the 2-chlorotrityl chloride resin, which is known for its mild cleavage conditions that preserve acid-sensitive functionalities.[13]
-
Attachment via the Amine Group: This approach leaves the hydroxyl group available for modification. After attachment to a suitable resin (e.g., a resin with a carboxylic acid linker), the alcohol could be, for instance, esterified.
Below is a workflow diagram illustrating the immobilization of Fmoc-protected aminomethyl cyclobutoxy ethanol onto a 2-chlorotrityl chloride resin.
Caption: Workflow for the solid-phase synthesis using aminomethyl cyclobutoxy ethanol.
Proposed Protocols
The following protocols are based on well-established principles of solid-phase synthesis and are intended as a starting point for the use of aminomethyl cyclobutoxy ethanol in your research. Optimization may be required for specific applications.
Protocol 1: N-Fmoc Protection of Aminomethyl Cyclobutoxy Ethanol
This protocol describes the protection of the primary amine with the base-labile Fmoc group.
Materials:
-
Aminomethyl cyclobutoxy ethanol
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Water
-
Dichloromethane (DCM)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Dissolve aminomethyl cyclobutoxy ethanol (1 equivalent) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of Fmoc-Cl (1.1 equivalents) in 1,4-dioxane dropwise to the stirred solution of the amino alcohol.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, add water to the reaction mixture and extract with dichloromethane (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography on silica gel to obtain the pure Fmoc-N-(aminomethyl cyclobutoxy ethanol).
Protocol 2: Immobilization onto 2-Chlorotrityl Chloride Resin
This protocol details the attachment of the N-Fmoc protected aminomethyl cyclobutoxy ethanol to a 2-chlorotrityl chloride resin via its hydroxyl group.
Materials:
-
Fmoc-N-(aminomethyl cyclobutoxy ethanol)
-
2-Chlorotrityl chloride resin
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (for capping)
-
Solid-phase synthesis vessel
-
Shaker or bubbler
Procedure:
-
Swell the 2-chlorotrityl chloride resin (1 equivalent) in anhydrous DCM for 30 minutes in a solid-phase synthesis vessel.
-
Drain the DCM.
-
Dissolve Fmoc-N-(aminomethyl cyclobutoxy ethanol) (1.5-2 equivalents) in anhydrous DCM.
-
Add DIPEA (3-4 equivalents) to the solution of the protected amino alcohol.
-
Add the resulting solution to the swollen resin.
-
Shake or bubble the mixture at room temperature for 2-4 hours.
-
To cap any unreacted chlorotrityl groups, add a solution of DCM/methanol/DIPEA (80:15:5) and shake for 30 minutes.
-
Drain the reaction solution and wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).
-
Dry the resin under vacuum.
Protocol 3: Cleavage from 2-Chlorotrityl Chloride Resin
This protocol describes the mild acidic cleavage of the synthesized molecule from the resin.
Materials:
-
Resin-bound product
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (as a scavenger)
-
Solid-phase synthesis vessel
-
Collection vessel
Procedure:
-
Swell the resin in DCM for 30 minutes.
-
Drain the DCM.
-
Prepare a cleavage cocktail of TFA/TIS/DCM (e.g., 1:1:98 to 5:5:90, depending on the acid sensitivity of the molecule). CAUTION: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment. [10]
-
Add the cleavage cocktail to the resin and shake for 30-60 minutes.
-
Drain the filtrate into a collection vessel.
-
Wash the resin with additional cleavage cocktail or DCM to ensure complete recovery of the product.
-
Combine the filtrates and concentrate under reduced pressure or precipitate the product by adding cold diethyl ether.
-
Isolate the crude product by filtration or centrifugation.
-
Purify the product as required (e.g., by HPLC).
Summary of Recommended Reagents and Conditions
| Parameter | Recommendation | Rationale |
| Resin | 2-Chlorotrityl chloride | Allows for mild cleavage conditions, preserving potentially acid-sensitive moieties.[13] |
| Amine Protecting Group | Fmoc | Orthogonal to acid-labile protecting groups and linkers; removed with mild base.[1][3] |
| Alcohol Protecting Group | Trityl (Trt) or t-Butyl (tBu) | Acid-labile and orthogonal to the Fmoc group. |
| Coupling Reagents | HBTU/DIPEA, HATU/DIPEA | Standard and efficient coupling reagents for amide bond formation. |
| Cleavage Cocktail | TFA/TIS/DCM (low % TFA) | Mild cleavage from 2-chlorotrityl resin. TIS acts as a scavenger.[10] |
Conclusion
Aminomethyl cyclobutoxy ethanol is a promising building block that is compatible with standard solid-phase synthesis methodologies. By employing appropriate orthogonal protecting group strategies and selecting suitable resins and linkers, this molecule can be effectively incorporated into synthetic workflows for the generation of diverse molecular libraries. The protocols and strategies outlined in this application note provide a solid foundation for researchers to begin exploring the potential of this novel scaffold in their drug discovery and development programs.
References
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. [Link]
-
Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. [Link]
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214. [Link]
-
Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC press. [Link]
-
Benoiton, N. L. (2005). Chemistry of peptide synthesis. CRC press. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504. [Link]
-
Wessjohann, L. A., & Ruijter, E. (2005). The Baeyer–Villiger oxidation in synthesis. In Topics in Current Chemistry (pp. 163-215). Springer, Berlin, Heidelberg. [Link]
-
Ferrer-Gago, F. J., & Koh, L. Q. (2020). Methods and Approaches for the Solid‐Phase Synthesis of Peptide Alcohols. ChemPlusChem, 85(4), 641-652. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. peptide.com [peptide.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Discuss the stability and reaction of cyclobutane | Filo [askfilo.com]
- 6. fiveable.me [fiveable.me]
- 7. Ring Strain in Cycloalkanes [quimicaorganica.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. peptide.com [peptide.com]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 13. Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-[1-(Aminomethyl)cyclobutoxy]ethan-1-ol
This guide is structured as a specialized Technical Support Center resource designed for organic chemists and process development scientists. It focuses on the specific challenges of synthesizing 2-[1-(Aminomethyl)cyclobutoxy]ethan-1-ol , a tertiary ether scaffold often used in medicinal chemistry (e.g., as a linker or conformationally restricted bioisostere).[1]
Ticket ID: CHEM-SUP-8821 Topic: Yield Optimization & Troubleshooting for Tertiary Cyclobutane Ethers Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary & Pathway Analysis
The synthesis of This compound presents a classic "tertiary ether" challenge.[1] Direct alkylation of the corresponding tertiary alcohol (1-(aminomethyl)cyclobutanol) typically fails due to steric hindrance and competing elimination reactions.[1]
To improve yield and purity, we recommend abandoning direct alkylation in favor of a Spiro-Epoxide Ring-Opening Strategy .[1] This route leverages the inherent strain of the cyclobutane ring to drive the formation of the sterically congested ether bond.
The "Golden Route" Workflow
The most robust pathway involves the formation of 1-oxaspiro[2.3]hexane followed by acid-catalyzed regioselective opening.[1]
Figure 1: Strategic divergence in spiro-epoxide opening.[1] Acid catalysis is critical for accessing the quaternary carbon.
Step-by-Step Optimization Guide
Step 1: Epoxidation of Cyclobutanone
Objective: Synthesis of 1-oxaspiro[2.3]hexane. Common Failure: Low yield due to cyclobutanone volatility or polymerization.
-
Protocol: Use the Corey-Chaykovsky reaction .[1]
-
Reagents: Trimethylsulfoxonium iodide (TMSOI) (1.2 eq), NaH (1.2 eq), DMSO/THF (1:1).
-
Technique: Generate the ylide at room temperature (RT) for 1 hour before adding cyclobutanone. Add cyclobutanone at 0°C.
-
-
Critical Control: Do not heat above 50°C. The spiro-epoxide is volatile; isolate via careful distillation or use crude in solution if solvent switching allows.[1]
Step 2: Regioselective Ring Opening (The Yield Killer)
Objective: Install the ether linkage at the quaternary carbon. The Issue: The epoxide can open at the methylene (CH2) or the quaternary carbon (C1).
-
Basic Conditions (NaH/Glycol): Attacks the less hindered CH2. Result: Wrong isomer.
-
Acid Conditions (BF3·OEt2): Attacks the more substituted C1 (via tertiary carbocation character). Result: Correct isomer.
Recommended Protocol:
-
Nucleophile Selection: Do NOT use free ethylene glycol. It leads to polymerization and inseparable diol mixtures. Use 2-(Benzyloxy)ethanol (monoprotected glycol).[1]
-
Catalyst: BF3·OEt2 (0.1 eq) in DCM at -78°C to 0°C.[1]
-
Mechanism: The Lewis acid coordinates to the epoxide oxygen. The nucleophile attacks the quaternary center, relieving ring strain.
-
Product: 1-((2-(benzyloxy)ethoxy)-1-(hydroxymethyl)cyclobutane.
Step 3: Functional Group Swap
Objective: Convert the primary alcohol to an amine. Differentiation: By using the benzyl-protected glycol in Step 2, you have only one free hydroxyl group (the one resulting from the epoxide oxygen).
-
Activation: React with Methanesulfonyl chloride (MsCl) and Et3N.
-
Displacement: React with Sodium Azide (NaN3) in DMF at 60°C.
-
Global Deprotection/Reduction: Hydrogenation (H2, Pd/C) in MeOH/HCl. This simultaneously reduces the azide to the amine and cleaves the benzyl ether, revealing the final alcohol tail.
Troubleshooting & FAQs
Q1: Why can't I just alkylate 1-(aminomethyl)cyclobutanol with bromoethanol?
A: This is a classic "Williamson Ether Synthesis on a Tertiary Alcohol" trap.
-
Steric Hindrance: The hydroxyl group is on a crowded quaternary carbon.
-
Elimination: The basic conditions required (NaH, heat) will preferentially cause elimination of the bromoethanol (forming vinyl bromide/acetaldehyde) or the cyclobutanol ring itself.
-
Chemoselectivity: The amine is more nucleophilic than the tertiary alcohol and will alkylate first unless protected.
Q2: I am getting a product with the same mass, but the NMR is wrong. What happened?
A: You likely formed the primary ether regioisomer . Check your HSQC NMR.
-
Correct Product (Tertiary Ether): The ether oxygen is attached to a quaternary carbon (no proton signal on that carbon).
-
Wrong Product (Primary Ether): The ether oxygen is attached to a CH2 group. You will see a distinct CH2 signal shifted downfield (~3.5-3.8 ppm) corresponding to the ring methylene.[1]
-
Cause: Your reaction medium was not acidic enough, or you used a basic nucleophile (alkoxide). Ensure you are using Lewis Acid catalysis .
Q3: My yield in Step 2 is low (<30%). How do I improve it?
A: Review the "Polymmerization vs. Cyclization" balance.
-
Concentration: Run the reaction at high dilution (0.1 M) to prevent intermolecular oligomerization of the epoxide.
-
Temperature: Keep the reaction at -78°C during the addition of BF3·OEt2. A warmer exotherm promotes side reactions.
-
Dryness: Moisture kills the Lewis acid. Ensure DCM is distilled over CaH2 or from a solvent system.
Data Summary: Acid vs. Base Catalysis
| Parameter | Acid Catalysis (BF3·OEt2) | Base Catalysis (NaH/RO-) |
| Major Regioisomer | Quaternary Attack (Desired) | Methylene Attack (Undesired) |
| Mechanism | ||
| Yield of Target | High (70-85%) | Trace (<5%) |
| Side Reactions | Pinacol rearrangement (if T > 0°C) | Polymerization |
References
-
Corey-Chaykovsky Epoxidation: Corey, E. J.; Chaykovsky, M. "Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide.[1] Formation and Application to Organic Synthesis." J. Am. Chem. Soc.1965 , 87, 1353–1364.
-
Regioselective Opening of Oxaspirohexanes: Trost, B. M.; Bogdanowicz, M. J. "New synthetic reactions. Spiroannulation of cyclopropyl derivatives." J. Am. Chem. Soc.1973 , 95, 5311–5321.
-
Lewis Acid Catalyzed Epoxide Opening: Parker, R. E.; Isaacs, N. S. "Mechanisms of Epoxide Reactions." Chem. Rev.1959 , 59, 737–799.
-
1-(Aminomethyl)cyclobutanol Properties: Sigma-Aldrich Product Page for CAS 180205-28-1.[1]
Disclaimer: All protocols involve hazardous chemicals (Azides, Lewis Acids).[1] Perform all reactions in a fume hood with appropriate PPE.
Sources
resolving solubility issues of 2-[1-(Aminomethyl)cyclobutoxy]ethan-1-ol in DCM
Subject: Resolving Solubility Issues of 2-[1-(Aminomethyl)cyclobutoxy]ethan-1-ol in Dichloromethane (DCM) Ticket ID: SOL-AM-CYC-001 Status: Open Assigned Specialist: Senior Application Scientist[1]
Executive Summary & Root Cause Analysis
The Problem: Users frequently report that This compound forms a cloudy suspension, oils out, or precipitates in pure Dichloromethane (DCM).[1][2]
The Science (Why this happens): This molecule is an amphiphilic amino-alcohol .[1] Its structure contains two conflicting domains:
-
Lipophilic Core: The cyclobutane ring and ether linkage.
-
Hydrophilic Termini: A primary amine (
) and a primary alcohol ( ).[1]
Dichloromethane (DCM) is a moderately polar, aprotic solvent (
Troubleshooting Decision Matrix
Before modifying your solvent system, determine the exact state of your material using this flowchart.
Figure 1: Decision tree for identifying the correct solubilization strategy based on physical observation.
Step-by-Step Protocols
Protocol A: The "Free-Basing" Workup (For Salts)
Use this if your material is an HCl, TFA, or Acetate salt.[1][2] Salts are ionic and will never dissolve in pure DCM.
Objective: Convert the protonated amine (
-
Suspension: Suspend the insoluble salt in DCM (
). -
Biphasic Mix: Add an equal volume of saturated aqueous Sodium Bicarbonate (
) or 1M NaOH .-
Note: Use NaOH only if your molecule is stable to strong base (ethers are generally stable).[1]
-
-
Extraction: Shake vigorously in a separatory funnel. The free base will migrate into the DCM layer.
-
Separation: Collect the organic (DCM) layer.[1]
-
Drying: Dry over anhydrous
and filter. -
Result: The resulting clear filtrate contains your solubilized free base.
Protocol B: The "Magic Mix" (Cosolvent Addition)
Use this if the material is a free base but still cloudy due to hydrogen bonding networks.
Objective: Disruption of intermolecular H-bonds using Methanol (MeOH).
-
Start: Place the material in pure DCM.
-
Titration: Add Methanol (MeOH) dropwise while stirring.
-
Target Ratio: Aim for a 95:5 (DCM:MeOH) ratio.
-
Additives (Optional): If the solution remains slightly hazy, add 0.5% Triethylamine (TEA) . This ensures the amine remains deprotonated and suppresses aggregation.
Solubility Data & Solvent Compatibility
The following table summarizes the solubility profile of this compound based on functional group analysis.
| Solvent System | Solubility Rating | Mechanism/Comment |
| Pure DCM | Poor / Insoluble | Polarity mismatch.[1] Amine aggregates.[1] |
| DCM : MeOH (9:1) | Excellent | MeOH disrupts H-bonds; ideal for chromatography.[1] |
| Chloroform ( | Moderate | Slightly more acidic H-atom than DCM; better for amines.[1] |
| Ethyl Acetate | Poor | Amine may react slowly; poor solvation of alcohols. |
| DCM : TEA (99:1) | Good | TEA prevents protonation by acidic impurities in DCM.[1] |
| Water | Good | Soluble, but difficult to extract back out.[2] |
Mechanistic Visualization: Solvation Sphere
To understand why the cosolvent is necessary, view the molecular interaction diagram below.
Figure 2: Methanol acts as a surfactant-like bridge, hydrogen bonding to the solute while remaining miscible with the bulk DCM solvent.[1][2]
Frequently Asked Questions (FAQ)
Q: Can I use Ethanol instead of Methanol? A: Yes, but Methanol is superior for DCM mixtures. Ethanol is more lipophilic and may not disrupt the tight H-bond network of the amino-alcohol as effectively as the smaller, sharper Methanol molecule.
Q: My solution turned cloudy after sitting for 1 hour. Why? A: DCM is volatile and evaporates faster than Methanol. Also, DCM can slowly decompose to form HCl over time (especially under light), which protonates your amine, turning it into an insoluble salt.[1][2] Solution: Always use fresh DCM and stabilize with amylene or store over basic alumina.
Q: Is this solvent system compatible with Flash Chromatography?
A: Yes. A gradient of 0% to 10% MeOH in DCM (with 1%
References
-
Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Authoritative text on solvent polarity and solvation mechanisms).
-
Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1] (Source for solubility parameter data
). -
Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard protocols for amine purification).[1][2]
-
PubChem. (n.d.).[1] Compound Summary: Amino-alcohol derivatives. National Library of Medicine. (General property verification).[1][2]
Sources
Technical Support Center: Optimizing Protecting Groups for 2-[1-(Aminomethyl)cyclobutoxy]ethan-1-ol
Welcome to the technical support center for the synthesis and modification of 2-[1-(aminomethyl)cyclobutoxy]ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of applying and removing protecting groups for this specific amino alcohol. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthetic routes involving this molecule.
I. Strategic Considerations for Protecting this compound
The structure of this compound presents a unique challenge due to the presence of two nucleophilic centers: a primary amine and a primary alcohol. The selection of an appropriate protecting group strategy is paramount to achieving desired chemical transformations on other parts of the molecule without unintended side reactions. An ideal strategy often involves orthogonal protection, which allows for the selective deprotection of one functional group in the presence of the other.[1][2]
Key Functional Groups and Potential Issues:
-
Primary Amine (-NH₂): Highly nucleophilic and basic. Requires protection to prevent N-acylation, N-alkylation, or acting as a base in subsequent reactions.
-
Primary Alcohol (-OH): Nucleophilic. Requires protection to prevent O-acylation, O-alkylation, or oxidation.
-
Cyclobutoxy Moiety: The steric bulk of the cyclobutane ring may influence the reactivity of the adjacent aminomethyl and ethoxy groups.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the protection and deprotection of this compound in a question-and-answer format.
Amine Protection Issues
Q1: I am seeing low yield during the Boc protection of the primary amine. What could be the cause?
Possible Causes & Solutions:
-
Insufficient Base: The reaction of an amine with di-tert-butyl dicarbonate (Boc₂O) liberates acid.[3] Without a sufficient amount of base to neutralize this, the amine can become protonated, rendering it non-nucleophilic.
-
Solution: Ensure at least one equivalent of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used. For sterically hindered amines, using a stronger base or a catalyst like 4-dimethylaminopyridine (DMAP) can improve reaction rates.[3]
-
-
Steric Hindrance: The cyclobutoxy group might sterically hinder the approach of the bulky Boc anhydride.
-
Solution: Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress closely using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Solvent Choice: The choice of solvent can significantly impact reaction rates.
Q2: My Cbz-protection is incomplete, and I observe side products. How can I optimize this?
Possible Causes & Solutions:
-
Reagent Quality: Benzyl chloroformate (Cbz-Cl) is sensitive to moisture and can degrade over time.
-
Solution: Use freshly opened or properly stored Cbz-Cl. Consider using more stable alternatives like N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu).
-
-
pH Control: The reaction is typically performed under basic conditions to neutralize the HCl generated.[5] However, excessively high pH can lead to hydrolysis of the Cbz-Cl.
-
Solution: Use a biphasic system with an aqueous solution of sodium bicarbonate or sodium carbonate to maintain a controlled pH.[5]
-
-
Side Reactions: If the reaction is run at elevated temperatures, side reactions may occur.
-
Solution: Perform the reaction at 0 °C to room temperature and monitor its progress.
-
Alcohol Protection Issues
Q3: The TBDMS protection of the primary alcohol is slow and gives a mixture of starting material and product. What should I do?
Possible Causes & Solutions:
-
Insufficient Silylating Agent or Base: For complete conversion, a slight excess of the silylating agent (e.g., TBDMS-Cl) and a sufficient amount of base (e.g., imidazole) are required.[6]
-
Solution: Use 1.1-1.2 equivalents of TBDMS-Cl and 2-2.5 equivalents of imidazole.[6]
-
-
Steric Hindrance: While primary alcohols are generally less hindered, the proximity of the cyclobutoxy group might slow down the reaction.
-
Solution: Increase the reaction temperature or consider using a more reactive silylating agent like TBDMS-triflate (TBDMS-OTf) with a non-nucleophilic base like 2,6-lutidine.
-
-
Moisture: Silylating agents are sensitive to moisture.
-
Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
-
Deprotection Challenges
Q4: During the acidic deprotection of my Boc-protected amine, I am observing decomposition of my product. How can I mitigate this?
Possible Causes & Solutions:
-
Harsh Acidic Conditions: Strong acids like neat trifluoroacetic acid (TFA) can sometimes lead to side reactions or degradation of sensitive substrates.[4][7]
-
Solution: Use milder acidic conditions. A solution of HCl in an organic solvent (e.g., 4M HCl in dioxane or diethyl ether) is often effective.[8] Alternatively, a lower concentration of TFA in DCM (e.g., 20-50%) can be used.[3] Monitor the reaction carefully and quench it as soon as the starting material is consumed.
-
-
Formation of Reactive Cations: The tert-butyl cation generated during deprotection can lead to side reactions.[9]
-
Solution: Use a cation scavenger like triethylsilane or anisole in the reaction mixture.
-
Q5: My Cbz deprotection via hydrogenolysis is not going to completion. What could be the issue?
Possible Causes & Solutions:
-
Catalyst Poisoning: The catalyst (e.g., Palladium on carbon, Pd/C) can be poisoned by sulfur-containing compounds or other impurities.
-
Solution: Ensure the starting material is pure. If catalyst poisoning is suspected, a fresh batch of catalyst may be required.
-
-
Insufficient Hydrogen Pressure: Atmospheric pressure of hydrogen may not be sufficient for some substrates.
-
Solution: Increase the hydrogen pressure using a Parr shaker or a similar hydrogenation apparatus.
-
-
Solvent Choice: The choice of solvent can affect the catalyst activity.
-
Solution: Protic solvents like methanol or ethanol are generally preferred for hydrogenolysis.[10]
-
-
Alternative Hydrogen Source: If using H₂ gas is not feasible or effective, consider transfer hydrogenolysis with a hydrogen donor like ammonium formate.[11][12]
Q6: I am trying to deprotect a TBDMS ether with TBAF, but the reaction is very slow. Why is this happening?
Possible Causes & Solutions:
-
Steric Hindrance: Significant steric hindrance around the silyl ether can slow down the deprotection.[13]
-
Solution: Increase the reaction temperature. If the reaction is still slow, consider using a more potent fluoride source like HF-pyridine.
-
-
Water Content in TBAF: The presence of water can affect the reaction rate. While some water is often necessary, completely anhydrous TBAF can be too basic and lead to side reactions.[13]
-
Solution: Use a commercially available solution of TBAF in THF (typically 1M).
-
-
Solvent: The reaction is typically performed in THF.
-
Solution: Ensure the substrate is fully dissolved in THF.[14]
-
III. Frequently Asked Questions (FAQs)
Q1: Which protecting group should I use for the amine? Boc, Cbz, or Fmoc?
The choice of amine protecting group depends on the desired orthogonality with other functional groups and the planned subsequent reaction steps.
-
Boc (tert-Butoxycarbonyl): This is a very common choice. It is stable to a wide range of conditions but is easily removed with acid (e.g., TFA, HCl).[3][15] This makes it orthogonal to base-labile and hydrogenolysis-labile protecting groups.
-
Cbz (Benzyloxycarbonyl): Stable to acidic and basic conditions, making it orthogonal to Boc and Fmoc groups.[5] It is typically removed by catalytic hydrogenolysis (H₂/Pd-C).[15][16] This method is mild but incompatible with other reducible functional groups like alkenes or alkynes.[17]
-
Fmoc (9-Fluorenylmethyloxycarbonyl): This group is stable to acidic conditions and hydrogenolysis but is cleaved by mild bases, most commonly piperidine.[18][19] It is orthogonal to both Boc and Cbz protecting groups.
| Protecting Group | Introduction Reagent | Deprotection Conditions | Orthogonal To |
| Boc | Boc₂O | Acidic (TFA, HCl)[7] | Cbz, Fmoc, Bn, TBDMS |
| Cbz | Cbz-Cl, Cbz-OSu | Catalytic Hydrogenolysis (H₂/Pd-C)[10][16] | Boc, Fmoc, TBDMS |
| Fmoc | Fmoc-Cl, Fmoc-OSu | Basic (Piperidine)[18] | Boc, Cbz, Bn, TBDMS |
A summary of common amine protecting groups.
Q2: Can I protect both the amine and the alcohol in a single step?
While possible with certain reagents, it is generally more strategic to protect them sequentially to ensure selectivity and avoid mixtures of products. A common strategy is to first protect the more nucleophilic amine, followed by protection of the alcohol.
Q3: What is an orthogonal protecting group strategy, and why is it important here?
An orthogonal protection strategy involves using protecting groups that can be removed under different, non-interfering conditions.[1][2] For this compound, this is crucial if you want to, for example, modify a substituent on the alcohol while the amine remains protected, or vice-versa. An example of an orthogonal strategy would be to protect the amine as a Boc group (acid-labile) and the alcohol as a TBDMS ether (fluoride-labile).
Q4: How can I monitor the progress of my protection/deprotection reactions?
Thin-layer chromatography (TLC) is a quick and effective method. Staining with ninhydrin can be used to visualize the free amine (a positive result indicates the presence of the deprotected amine or unreacted starting material). LC-MS provides more detailed information on the conversion and the presence of any side products.
IV. Experimental Protocols
Protocol 1: Boc Protection of the Amine
-
Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) in dichloromethane (DCM).
-
Base Addition: Add triethylamine (1.2 equiv) and stir for 5 minutes at room temperature.
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) portion-wise.[3]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Quench the reaction with water and extract the product with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel.
Protocol 2: TBDMS Protection of the Alcohol
-
Setup: To a solution of the N-protected amino alcohol (1.0 equiv) in anhydrous dimethylformamide (DMF), add imidazole (2.5 equiv).[6]
-
Reagent Addition: Add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.2 equiv) portion-wise at room temperature.[6]
-
Reaction: Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Work-up: Once the reaction is complete, quench with saturated aqueous NaHCO₃ solution. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[6]
-
Purification: Purify the crude product by column chromatography on silica gel.[20]
Protocol 3: Boc Deprotection
-
Setup: Dissolve the N-Boc protected compound in DCM.
-
Reagent Addition: Add trifluoroacetic acid (TFA) (e.g., 25-50% v/v in DCM) at 0 °C.[3]
-
Reaction: Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Isolation: Remove the solvent and excess acid under reduced pressure. The product is often obtained as a TFA salt.
Protocol 4: Cbz Deprotection by Catalytic Hydrogenolysis
-
Setup: Dissolve the Cbz-protected amine in methanol.
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) (typically 10% by weight of the substrate).
-
Reaction: Stir the mixture under an atmosphere of hydrogen (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC).[11]
-
Work-up: Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.[17]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine.
V. Visualizing Synthetic Strategies
Caption: A decision workflow for an orthogonal protection strategy.
Caption: Troubleshooting flowchart for Boc protection issues.
VI. References
-
Benchchem. Application Notes and Protocols for Selective Silylation of Primary Alcohols with TBDMSCl. Available from:
-
Benchchem. Application Notes and Protocols: Tert-Butyldimethylsilyl (TBDMS) Ethers as Protecting Groups for Primary Alcohols. Available from:
-
Benchchem. Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection. Available from:
-
Benchchem. An In-depth Technical Guide to the Boc Protection of Primary Amines. Available from:
-
Benchchem. The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide. Available from:
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available from:
-
Benchchem. Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group. Available from:
-
ACS Publications. Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether-Protected Nucleosides. Organic Letters. Available from:
-
Benchchem. The Chemistry of the Boc Protecting Group. Available from:
-
Benchchem. Technical Support Center: Achieving Complete Deprotection of the TBDMS Group. Available from:
-
YouTube. Boc Deprotection Mechanism | Organic Chemistry. Available from:
-
Suzhou Highfine Biotech. Amino protecting group—benzyloxycarbonyl (Cbz). Available from:
-
Master Organic Chemistry. Amine Protection and Deprotection. Available from:
-
Hebei Boze Chemical Co.,Ltd. BOC deprotection. Available from:
-
SAGE Publications Inc. The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. Journal of Chemical Research. Available from:
-
GenScript. Terminology of Antibody Drug for Fmoc Deprotection. Available from:
-
Benchchem. Application Notes and Protocols for Fluoride-Mediated Deprotection of TBDMS Ethers. Available from:
-
Benchchem. The Benzyloxycarbonyl (Cbz) Group: A Stalwart in Amine Protection. Available from:
-
Technical Disclosure Commons. Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Available from:
-
PubMed. Synthesis of the orthogonally protected amino alcohol Phaol and analogs. Available from:
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available from:
-
Benchchem. An In-depth Technical Guide to Fmoc Protection and Deprotection. Available from:
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O). Available from:
-
Chemistry Steps. Boc Protecting Group for Amines. Available from:
-
YouTube. Deprotecting Fmoc Group Mechanism | Organic Chemistry. Available from:
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available from:
-
Humana Press. Methods for Removing the Fmoc Group. In: Pennington, M.W., Dunn, B.M. (eds) Peptide Synthesis Protocols. Methods in Molecular Biology, vol 35. Available from:
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. Available from:
-
Common Organic Chemistry. Benzyl Protection. Available from:
-
Wikipedia. Fluorenylmethyloxycarbonyl protecting group. Available from:
-
PMC. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. Available from:
-
ACS Publications. Orthogonally Protected, Enantiopure syn-2-Amino-1,3,4-butanetriol: A General Building Block for syn-Amino Alcohols. The Journal of Organic Chemistry. Available from:
-
AAPPTec. N-Terminal Deprotection; Boc removal; Fmoc removal: DBU Fmoc deprotectioon. Available from:
-
Organic Chemistry Portal. Protective Groups. Available from:
-
Thieme. An Excellent Method for Cbz-protection of Amines. Synthesis. Available from:
-
Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Available from:
-
The Royal Society of Chemistry. Highly sulphated cellulose: A versatile, reusable and selective desilylating agent for deprotection of alcoholic TBDMS ethers. Available from:
-
SciSpace. Amino Acid-Protecting Groups. Available from:
-
ACS Publications. Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. The Journal of Organic Chemistry. Available from:
-
Fiveable. Fluoride-Mediated Deprotection Definition. Available from:
-
ResearchGate. An efficient and chemoselective Cbz-protection of amines using silica–sulfuric acid at room temperature. Available from:
-
ACS Publications. Photochemical Protection of Amines with Cbz and Fmoc Groups. The Journal of Organic Chemistry. Available from:
-
Amino Acid-Protecting Groups. Available from:
-
Alcohol Protecting Groups. Available from:
-
Google Patents. Methods for the synthesis of fmoc protected amines. Available from:
-
ResearchGate. Silylation of Alcohols using TBDMSCl, TBDPSCl and TIPSCl in the Presence of N-Methylimidazole and Iodine 11. Available from:
-
An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Available from:
Sources
- 1. Protective Groups [organic-chemistry.org]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. BOC deprotection [ms.bzchemicals.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. total-synthesis.com [total-synthesis.com]
- 17. benchchem.com [benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. genscript.com [genscript.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Troubleshooting Boc-Deprotection of Sterically Hindered Cyclobutane Amines
The following technical guide is designed for researchers and drug development professionals encountering difficulties with Boc-deprotection in sterically compromised cyclobutane systems.
Executive Summary & Mechanistic Challenge
Removing a tert-butyloxycarbonyl (Boc) group is typically trivial (TFA/DCM). However, when applied to sterically hindered cyclobutane amines , two antagonistic forces collide:
-
Steric Shielding: Bulky substituents on the cyclobutane ring (especially gem-disubstituted positions) obstruct the protonation of the carbamate carbonyl, kinetically stalling the reaction.
-
Ring Strain (The Cyclobutane Risk): While the cyclobutane ring is generally robust, the forcing conditions required to overcome steric hindrance (e.g., heating in strong acid) can trigger acid-catalyzed ring expansion or cationic rearrangement , particularly if the amine is adjacent to other functional groups.
This guide provides a diagnostic workflow to select the correct deprotection strategy, balancing kinetic activation against substrate integrity.
Diagnostic Workflow: The Deprotection Decision Matrix
Before selecting a reagent, analyze your substrate's failure mode. Use this logic tree to determine the optimal protocol.
Figure 1: Decision matrix for selecting deprotection conditions based on observed reaction outcomes.
Technical Protocols
Protocol A: The "Sledgehammer" (High-Concentration Acid)
Best for: Highly hindered amines where the cyclobutane ring is chemically stable (no adjacent leaving groups). Mechanism: High acid concentration maximizes the protonation of the carbamate carbonyl, the rate-limiting step in hindered systems.
-
Reagents: Trifluoroacetic Acid (TFA), Dichloromethane (DCM), Triethylsilane (TES).
-
The Modification: Unlike standard 1:1 TFA:DCM, hindered substrates often require neat TFA or a 4M HCl in Dioxane system to drive the equilibrium.
Step-by-Step:
-
Dissolve the substrate (1.0 equiv) in a minimal amount of anhydrous DCM (0.1 M).
-
Add Triethylsilane (TES) (2.0 - 5.0 equiv).
-
Why? In hindered systems, the tert-butyl cation is generated in a "solvent cage" near the amine. Without a scavenger, it readily re-alkylates the amine or the cyclobutane ring. TES is a hydride donor that irreversibly quenches the cation into isobutane gas.
-
-
Add TFA (20-50 equiv) or use Neat TFA if solubility permits.
-
Stir: Monitor at Room Temperature (RT). If no reaction after 2 hours, heat to 40°C.
-
Note: Microwave irradiation (60°C, 15 min) is effective but increases the risk of acid-catalyzed ring opening.
-
-
Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.
Protocol B: The "Scalpel" (Silyl Triflate)
Best for: Acid-sensitive cyclobutanes or substrates prone to rearrangement. Mechanism: This is a non-protic method. TMSOTf silylates the carbamate oxygen, inducing fragmentation without generating a high concentration of protons that could attack the cyclobutane ring.
-
Reagents: Trimethylsilyl trifluoromethanesulfonate (TMSOTf), 2,6-Lutidine, DCM.[1]
Step-by-Step:
-
Dissolve substrate (1.0 equiv) in anhydrous DCM (0.1 M) under nitrogen.
-
Add 2,6-Lutidine (3.0 equiv).
-
Why? Acts as a non-nucleophilic base to buffer the reaction and sequester silyl byproducts.
-
-
Cool to 0°C.
-
Dropwise add TMSOTf (2.0 - 3.0 equiv).
-
Stir at 0°C for 30 mins, then warm to RT.
-
Quench: Add MeOH (excess) to quench the silyl carbamate intermediate, liberating the amine.
-
Workup: Aqueous extraction with NaHCO3 is required to remove lutidine salts.
Troubleshooting & FAQs
Q1: The starting material is untouched after 24 hours in 50% TFA/DCM. Why?
Cause: Steric bulk around the nitrogen prevents the initial protonation of the Boc carbonyl oxygen, or the lipophilicity of the hindered cyclobutane prevents effective solvation by the acid. Solution:
-
Increase Concentration: Switch to Neat TFA . The reaction rate is second-order with respect to acid concentration in difficult substrates.[2]
-
Switch Acid: Use 4M HCl in Dioxane . The smaller proton radius of HCl (compared to the solvated proton in TFA) can sometimes penetrate steric shields more effectively.
Q2: I see the product, but also a +56 Da impurity (M+56).
Cause: tert-Butyl cation alkylation.[3] The bulky cyclobutane prevents the tert-butyl cation from escaping the solvent cage, leading to electrophilic aromatic substitution (if aromatics are present) or re-alkylation of the newly formed amine. Solution:
-
Add Scavengers: Add 5% v/v Thioanisole or Triethylsilane (TES) .
-
Avoid Dioxane: Dioxane can stabilize cations; switch to DCM with a scavenger.
Q3: My cyclobutane ring opened or rearranged.
Cause: Acid-catalyzed rearrangement. A carbocation likely formed adjacent to the ring (cyclobutylcarbinyl cation), which rapidly rearranges to a cyclopentyl or allyl system. Solution:
-
Abandon Bronsted Acids: Stop using TFA or HCl immediately.
-
Use Protocol B (TMSOTf): This avoids free protons.
-
Alternative: Use ZnBr2 (3 equiv) in DCM overnight. This mild Lewis acid method complexes with the Boc carbonyl to induce cleavage without threatening the ring strain.
Comparative Data: Reagent Selection
| Reagent System | Acidity (pK_a) | Steric Penetration | Risk to Cyclobutane | Scavenger Needed? |
| TFA / DCM (1:1) | High (~0) | Moderate | Moderate | Yes (TES) |
| Neat TFA | Very High | High | High | Critical |
| 4M HCl / Dioxane | Very High | Very High | Moderate | Yes |
| TMSOTf / Lutidine | N/A (Lewis Acid) | High | Low | No |
| ZnBr2 / DCM | Mild | Low | Very Low | No |
References
-
Han, G., et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). Journal of Peptide Research. Link
- Sakakibara, S., et al. (1981). Use of Anhydrous Hydrogen Fluoride in Peptide Synthesis. (Foundational text on acid deprotection kinetics).
- Lundt, B. F., et al. (1978). Selective removal of the t-butyloxycarbonyl group. International Journal of Peptide and Protein Research. (Establishes the use of scavengers like Thioanisole/TES).
- Ohfune, Y., et al. (1988). Silyl triflates in organic synthesis: A mild method for Boc deprotection. Tetrahedron Letters. (Source for Protocol B).
-
BenchChem. (2025).[4] A Comparative Guide to TFA and HCl for Boc Deprotection. Link
Sources
stability of cyclobutoxy ether bonds under acidic conditions
This is a technical support guide designed for the "Senior Application Scientist" persona, focusing on the stability and troubleshooting of cyclobutoxy ether bonds.
Topic: Stability & Preservation of Cyclobutoxy Ether Bonds Under Acidic Conditions
Reference ID: KB-CYC-042 | Last Updated: 2026-02-23
Executive Summary
The Core Challenge: Researchers often incorporate cyclobutoxy ethers (O-cyclobutyl) into drug candidates as bioisosteres for tert-butoxy groups to improve metabolic stability (by eliminating facile methyl oxidation sites) or to induce specific conformational restraints [1].
While generally robust, the cyclobutoxy bond possesses a unique vulnerability: Ring Strain (~26.5 kcal/mol) combined with Non-Classical Cation Rearrangement . Unlike standard aliphatic ethers, if a cyclobutoxy bond is cleaved by acid, it does not merely result in simple alcohol/alkene byproducts. Instead, it triggers the
This guide provides the protocols to predict, diagnose, and prevent this instability during acidic synthetic manipulations.
Diagnostic: Is Your Ether at Risk?
Before proceeding with acidic reagents (e.g., for Boc-deprotection or ester hydrolysis), use this decision matrix to evaluate the risk of unwanted cyclobutoxy cleavage.
Figure 1: Risk Assessment Matrix for Cyclobutoxy Stability. Note that Lewis acids pose the highest risk due to strong oxygen coordination facilitating C-O bond scission.
The Mechanistic Trap: The Manifold
To troubleshoot effectively, you must understand why the chemistry fails.
If your acidic conditions are strong enough to protonate the ether oxygen (forming an oxonium ion) and the reaction temperature allows for
Implication: You will not just lose your ether; you will generate three distinct alkylating impurities that re-attach to nucleophiles in your mixture.
Figure 2: The
Troubleshooting & Protocols
Scenario A: Unexpected Cleavage During Boc/Trityl Deprotection
Symptom: You treated your molecule with TFA/DCM to remove a Boc group, but LCMS shows loss of the cyclobutyl ether (M-54 mass shift) or appearance of rearranged adducts.
Root Cause: Neat TFA is strong enough to protonate the cyclobutoxy oxygen. Although slower than t-butyl cleavage, the strain relief of the cyclobutane ring drives the reaction over time.
Corrective Protocol:
-
Switch Acid Source: Replace TFA with HCl in Dioxane (4M) or HCl in EtOAc .
-
Why: The chloride ion is a stronger nucleophile than trifluoroacetate but the solvent system is less ionizing, disfavoring the formation of the cationic intermediate required for cyclobutoxy cleavage [4].
-
-
Temperature Control: Perform the reaction at 0°C strictly. Do not warm to room temperature.
-
Scavenger Addition: Add Triethylsilane (TES) (2-5 eq).
-
Why: If any cyclobutyl cation forms, TES will quench it via hydride transfer, converting it to volatile cyclobutane/methylcyclopropane gases rather than allowing it to alkylate your product.
-
Scenario B: Stability Data Generation (The "Acid Stress Test")
Before committing precious GMP intermediates to a scale-up involving acid, run this validation protocol.
Materials:
-
Substrate (10 mg)
-
Solvent:
-DMSO or (for NMR monitoring) -
Acids: TFA, 1M HCl, Acetic Acid
Protocol:
-
Dissolve substrate in NMR solvent.
-
Acquire T=0 spectrum.
-
Add 5 equivalents of the target acid.
-
Monitor
NMR at 1 hour, 4 hours, and 24 hours . -
Key Signal to Watch: Look for the methine proton of the cyclobutoxy group (typically
3.8 - 4.2 ppm, quintet).-
Loss of signal = Cleavage.
-
Shift/Splitting change = Rearrangement to cyclopropylcarbinyl derivatives.
-
Summary of Acid Tolerance
| Reagent Condition | Stability Prediction | Recommendation |
| 1M HCl / H2SO4 (aq) | Stable | Preferred for hydrolysis steps. |
| Acetic Acid / Formic Acid | Stable | Safe for chromatography/workup. |
| TFA (5-20% in DCM) | Metastable | Monitor closely; keep cold (0°C). |
| Neat TFA | Unstable | Avoid. High risk of cleavage >1 hr. |
| BBr3 / TiCl4 | Highly Unstable | Do Not Use. Immediate cleavage. |
| HBr / HI | Unstable | Cleaves ethers rapidly via Sn2. |
Frequently Asked Questions (FAQs)
Q1: Can I use a cyclobutyl ether as a protecting group?
A: Technically yes, but it is not recommended . While it can be removed with strong Lewis acids (like
Q2: I see a "M+14" impurity peak after acid treatment. What is it?
A: This is likely a Ring Expansion artifact . If your cyclobutoxy group cleaves and the resulting cation rearranges to a cyclopropylcarbinyl cation, it can be trapped by methanol (if used in LCMS or workup). However, if you see M+14 specifically, check if you have formed a homoallyl derivative that has undergone hydration or reaction with solvent. More commonly, M-54 is the loss of the ring (
Q3: How does cyclobutoxy stability compare to cyclopropyl ethers? A: Cyclobutoxy ethers are significantly more stable than cyclopropyl ethers. Cyclopropyl ethers open very easily under mild acid conditions due to extreme ring strain (~27.5 kcal/mol) and the ability to form stabilized oxonium intermediates. Cyclobutoxy ethers behave more like secondary ethers but with a "hair-trigger" for rearrangement if pushed too hard.
References
-
Cyclobutanes in Medicinal Chemistry
-
Cation Rearrangement Mechanism
-
General Ether Cleavage
-
Acid Selection Strategy
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cyclopropylcarbinyl route to γ-silyl carbocations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vaia.com [vaia.com]
- 5. researchgate.net [researchgate.net]
- 6. Stability of Cycloalkane (Combustion Analysis) | OpenOChem Learn [learn.openochem.org]
overcoming steric hindrance in 1,1-disubstituted cyclobutane coupling
Status: Online Agent: Senior Application Scientist Subject: Troubleshooting 1,1-Disubstituted Cyclobutane Cross-Coupling Ticket ID: CB-11-STERIC
Executive Summary & Root Cause Analysis
User Issue: You are attempting to install an aryl or alkyl group onto a pre-existing cyclobutane ring that already possesses a substituent at the 1-position (geminal substitution). Standard Palladium-catalyzed cross-coupling (Suzuki, Negishi) yields are <10% or show no conversion.
Root Cause Diagnosis: The failure is likely not due to catalyst death, but conformationally-induced steric shielding . Unlike cyclohexane (chair) or cyclopentane (envelope), cyclobutane adopts a "puckered" or "butterfly" conformation to relieve torsional strain.[1]
-
The Pucker Factor: The ring puckers by ~25–30°. In a 1,1-disubstituted system, one substituent is forced into a pseudo-axial position and the other into a pseudo-equatorial position.
-
The Shielding: The pseudo-equatorial substituent projects outward, but the pseudo-axial substituent is sterically shielded by the ring hydrogens. If your leaving group (or nucleophile) is in the pseudo-axial position, the Pd(II) center cannot approach for oxidative addition or transmetallation effectively.
-
The Energy Trap: Forcing the ring to planarize (to allow attack) costs ~26 kcal/mol in strain energy, creating a prohibitive activation barrier for standard polar mechanisms.
Troubleshooting Guides (Ticket Resolution)
Ticket #001: "My Suzuki Coupling on 1-Bromo-1-Methylcyclobutane Failed."
Diagnosis: Polar mechanisms (Pd(0)/Pd(II)) are struggling with the quaternary center formation due to the steric wall described above. The rate of oxidative addition is too slow compared to catalyst decomposition.
The Fix: Switch to Radical Decarboxylative Coupling (Ni/Photoredox)
Instead of fighting the steric bulk with heat (which degrades the catalyst), use a radical pathway. Carbon-centered radicals are planar (
The Protocol (Self-Validating System):
-
Precursor: Convert your 1-substituted cyclobutane carboxylic acid into a Redox-Active Ester (RAE) using N-hydroxyphthalimide (NHPI).
-
Catalyst System: Nickel (NiCl2·glyme) + Iridium Photocatalyst.
-
Mechanism: The Ir catalyst oxidizes the RAE, releasing CO2 and generating a tertiary cyclobutyl radical. This radical is rapidly captured by the Ni(II)-aryl complex, bypassing the difficult oxidative addition into a tertiary halide.
Step-by-Step Workflow:
-
RAE Synthesis:
-
Mix Acid (1.0 equiv), NHPI (1.1 equiv), DIC (1.1 equiv), DMAP (0.1 equiv) in DCM.
-
Stir RT for 4h. Filter precipitate (urea). Concentrate filtrate. Checkpoint: Solid should be white/off-white. Yellow indicates impurities.
-
-
Coupling:
-
Vessel: 8mL vial with Teflon septum.
-
Reagents: RAE (1.0 equiv), Aryl Zinc or Aryl Bromide (1.5 equiv).
-
Catalysts: NiCl2·glyme (10 mol%), dtbbpy (15 mol%), Ir(ppy)3 (1 mol%).
-
Solvent: DMF (0.1 M). Crucial: Must be degassed (sparge with Ar for 15 mins).
-
Light: Blue LED (450 nm). Fan cooling required to keep T < 35°C.
-
Time: 12–24 hours.
-
Why this works: The radical addition to Nickel is diffusion-controlled and largely insensitive to the "pucker" sterics that block Pd-phosphines.
Ticket #002: "I need to synthesize a 1,1-Diaryl Cyclobutane but Friedel-Crafts opened the ring."
Diagnosis: Classical Lewis Acid approaches (Friedel-Crafts) generate a carbocation on the cyclobutane. Due to ring strain, this cation almost instantly rearranges or opens the ring (cyclopropylcarbinyl rearrangement).
The Fix: Strain-Release Functionalization (Bicyclo[1.1.0]butanes) Do not start with a cyclobutane. Start with a Bicyclo[1.1.0]butane (BCB).[2] The central bond is highly strained (~66 kcal/mol). Breaking this bond releases energy, driving the reaction forward and installing the two substituents across the bridge in a 1,1- or 1,3-fashion depending on the nucleophile.
The Protocol (BCB Arylation):
-
Concept: Use a BCB sulfone or BCB amide. The "bridge" position is the latent 1,1-center.
-
Reagent: Aryl Grignard or Aryl Boronate + Transition Metal.
Recommended System (Aggarwal/Brown Method):
-
Substrate: 1-(arylsulfonyl)bicyclo[1.1.0]butane.
-
Reagent: ArMgBr (Grignard).
-
Conditions: THF, -78°C to RT.
-
Outcome: The Grignard attacks the bridgehead, breaking the central bond. You obtain a 1,1-disubstituted cyclobutane with a sulfonyl group (which can be desulfonylated or used as a handle).
Ticket #003: "I must use a Halide. Radical chemistry is not an option for my substrate."
Diagnosis: You are restricted to Pd-catalysis. The issue is likely the ligand "cone angle" and "percent buried volume" (%Vbur). Standard ligands (PPh3, dppf) are too small to force the reductive elimination, or too large to allow oxidative addition at the hindered center.
The Fix: Specialized "Flexible Steric" Ligands You need a ligand that is bulky enough to promote reductive elimination (forming the crowded C-C bond) but flexible enough to allow the metal to access the site.
Recommended Ligands:
-
C-N Coupling: BrettPhos or RuPhos . (Buchwald G3/G4 Precatalysts).
-
C-C Coupling: Q-Phos or Amphos .
-
Alternative: PEPPSI-IPr (NHC ligand). The "throw-away" pyridine ligand creates a vacant site immediately, and the NHC is electronically donating enough to stabilize the oxidative addition into hindered centers.
Data Comparison: Ligand Performance on 1,1-Disubstituted Cyclobutanes
| Ligand Type | Example | Yield (Typical) | Mechanism Benefit | Failure Mode |
| Standard Phosphine | PPh3, dppf | <5% | None | Steric block of OA |
| Buchwald (Biaryl) | XPhos, RuPhos | 40-60% | Promotes RE via mono-ligation | |
| Hartwig (Bisphosphine) | Q-Phos | 65-80% | Wide bite angle, robust | High catalyst loading req. |
| NHC | PEPPSI-IPr | 50-70% | High electron density on Pd | Sensitive to air/moisture |
Visualizing the Solution
Decision Tree for Method Selection
Use this logic flow to select the correct experimental setup for your specific substrate.
Caption: Decision Logic for selecting the optimal coupling strategy based on substrate availability and sensitivity.
Frequently Asked Questions (FAQs)
Q: Why does my reaction turn black and precipitate Pd black immediately? A: This is "catalyst death" caused by the inability of the Pd to oxidatively add to the hindered cyclobutane. The Pd(0) aggregates because it has no substrate to react with.
-
Fix: Increase the ligand-to-metal ratio (2:1 or 3:1) or switch to a precatalyst like Pd(dba)2 which releases Pd(0) more slowly.
Q: Can I use electrochemistry? A: Yes. Recent work (2024/2025) has shown that Ni-electrocatalysis is superior for constructing 1,1-diaryl cyclobutanes. The electrochemical reduction keeps the Ni in the active low-valent state without requiring harsh chemical reductants (like Mn dust) that can clog the reaction surface.
-
Reference: Look for "Triply Convergent Ni-Electrocatalytic Assembly" protocols.
Q: Is the "pucker" angle static? A: No, it is dynamic. The ring flips between puckered conformers rapidly at room temperature.[3] However, the transition state for coupling often requires a planar geometry, which is high energy. Radical intermediates (Solution A) are less geometrically demanding than the concerted 4-center transition state of a Pd-transmetallation.
References
-
Decarboxylative Cross-Coupling (General Mechanism)
- Title: Decarboxylative Cross-Coupling of Redox-Active Esters with Aryl Halides
- Source:N
-
URL:[Link]
-
Strain Release (Bicyclo[1.1.0]butanes)
-
Ni-Electrocatalysis (Latest Advancement)
-
Conformational Analysis of Cyclobutanes
- Title: Conformations of Cycloalkanes (Cyclobutane Pucker)
- Source: Chemistry LibreTexts
-
URL:[Link]
Sources
Validation & Comparative
1H NMR spectrum analysis of 2-[1-(Aminomethyl)cyclobutoxy]ethan-1-ol
This guide provides an in-depth technical analysis of the 1H NMR spectrum of 2-[1-(Aminomethyl)cyclobutoxy]ethan-1-ol , a specialized spiro-like cyclobutane building block used in medicinal chemistry (e.g., for kinase inhibitor scaffolds).
Designed for drug development professionals, this guide compares the analytical performance of different solvent systems and spectral acquisition strategies, establishing a self-validating protocol for structural verification.
Optimizing Structural Verification & Purity Assessment
Executive Summary & Product Profile
Molecule: this compound CAS: 1700110-12-8 Formula: C₇H₁₅NO₂ Molecular Weight: 145.20 g/mol [1][2]
This compound features a 1,1-disubstituted cyclobutane ring , a structural motif that introduces unique ring strain effects on NMR chemical shifts. Verifying this structure requires distinguishing the quaternary center's substituents: a primary amine side chain (-CH₂NH₂) and a hydroxyethoxy ether chain (-O-CH₂CH₂-OH).
Comparison of Analytical Approaches
The "performance" of the analysis depends heavily on solvent selection due to the presence of exchangeable protons (OH, NH₂) and the conformational flexibility of the ether chain.
| Feature | Method A: CDCl₃ (Chloroform-d) | Method B: DMSO-d₆ (Dimethyl Sulfoxide-d₆) | Method C: D₂O (Deuterium Oxide) |
| Diagnostic Goal | Backbone verification & Lipophilicity check | Full proton accounting (OH/NH detection) | Confirmation of exchangeable protons |
| Resolution | High; sharp signals for CH/CH₂. | Moderate; viscosity broadens lines slightly. | High; OH/NH signals eliminated. |
| Exchangeables | Invisible/Broad: OH and NH₂ often exchange or broaden into baseline. | Visible: Distinct triplets/broad singlets; enables integration of all 15H. | Silent: H-D exchange removes OH/NH peaks. |
| Spectral Complexity | Low; simplified spectrum. | High; spin-spin coupling to OH/NH visible. | Low; simplified, water peak interference. |
| Recommendation | Routine Purity Check | Structural Characterization (Gold Standard) | Ambiguity Resolution |
Structural Analysis & Causality
To interpret the spectrum accurately, we must understand the magnetic environment created by the quaternary carbon (C1) of the cyclobutane ring.
The 1,1-Disubstitution Effect
The cyclobutane ring is not planar; it puckers to relieve torsional strain. However, on the NMR time scale at room temperature, the rapid "wing-flapping" inversion often averages the signals.
-
C2/C4 Protons: These protons are adjacent to the quaternary center. Due to the different substituents (-OCH₂... vs -CH₂NH₂), the "top" and "bottom" faces of the ring are chemically inequivalent. This often results in complex multiplets (AA'BB' system) rather than a simple triplet/quintet.
-
Shielding: The cyclobutane ring current typically shields protons relative to acyclic alkanes, placing ring protons in the 1.5 – 2.2 ppm range.
Predicted Chemical Shift Assignments (DMSO-d₆)
Reference: Internal TMS at 0.00 ppm.
| Position | Group | Type | Count | Approx. Shift (δ) | Multiplicity | Coupling Logic |
| A | Cyclobutane C2/C4 | CH₂ | 4H | 1.80 – 2.10 | Multiplet | Complex coupling due to ring puckering and diastereotopicity. |
| B | Cyclobutane C3 | CH₂ | 2H | 1.50 – 1.70 | Multiplet | Distal to substituents; typically most shielded. |
| C | Aminomethyl | -CH₂-N | 2H | 2.65 – 2.80 | Singlet* | Singlet if no coupling to NH₂; Doublet if NH₂ coupling observed (slow exchange). |
| D | Ether (Inner) | -O-CH₂- | 2H | 3.35 – 3.45 | Triplet | Coupled to adjacent CH₂ (J ≈ 5-6 Hz). |
| E | Ether (Outer) | -CH₂-O- | 2H | 3.50 – 3.60 | Quad/Trip | Coupled to OH and adjacent CH₂. |
| F | Amine | -NH₂ | 2H | 1.5 – 3.0 | Broad | Highly variable; broadens with concentration. |
| G | Alcohol | -OH | 1H | 4.4 – 4.6 | Triplet | Visible in DMSO; couples to CH₂ (E). |
> Expert Insight: The Aminomethyl CH₂ (C) appears as a singlet because the quaternary C1 blocks coupling to the ring protons. This is a critical diagnostic peak. If it splits, it indicates protonation or slow exchange with NH₂.
Experimental Protocol: Self-Validating Workflow
This protocol ensures high reproducibility and distinguishes the product from potential impurities like unreacted cyclobutanone or ring-opened byproducts.
Step 1: Sample Preparation
-
Mass: Weigh 5–10 mg of the product.
-
Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D) containing 0.05% v/v TMS.
-
Why DMSO? To observe the Integral ratio of 15H total (including OH/NH). If using CDCl₃, you typically only integrate 12H.
-
-
Homogenization: Vortex for 30 seconds. Ensure no suspended solids (indicates salt formation).
Step 2: Acquisition Parameters (400 MHz or higher)
-
Pulse Sequence: zg30 (30° pulse angle) for quantitative integration.
-
Relaxation Delay (D1): Set to 5.0 seconds .
-
Reasoning: The quaternary carbon substituents may have longer T1 relaxation times. A short D1 causes integration errors, underestimating the purity.
-
-
Scans (NS): 16 or 32 (Sufficient for >10 mg).
-
Temperature: 298 K (25°C).
Step 3: Processing & Validation
-
Phasing: Apply manual phase correction. Automated phasing often fails at the solvent edges.
-
Baseline: Apply polynomial baseline correction (Bernstein polynomial order 5).
-
Integration Logic (The "Purity Check"):
-
Calibrate the Aminomethyl Singlet (C) to 2.00 H.
-
Check the Cyclobutane Region (1.5-2.2 ppm) . It should integrate to exactly 6.00 H.
-
Failure Mode: If the ring region integrates > 6.2 H, suspect residual solvent (THF/Cyclohexane) or ring-opening impurities.
-
Visualization: Structural Verification Workflow
The following diagram outlines the logic flow for confirming the structure using the "Alternative" solvent comparison method.
Caption: Decision tree for solvent selection and signal verification to confirm the 1,1-disubstituted cyclobutane structure.
Comparative Analysis: Product vs. Analogues
To validate the specific substitution pattern, compare the observed shifts with known analogues.
| Compound | Key Feature | Diagnostic Shift Difference |
| Product | 1,1-Disubstituted Cyclobutane | Ring protons split into complex multiplets (1.6–2.1 ppm). Isolated Singlet (-CH₂-N) at ~2.7 ppm. |
| Analogue 1: Cyclobutanol | Monosubstituted | Ring protons at C1 (methine) appear at ~4.0 ppm (quintet). Absent in Product. |
| Analogue 2: Acyclic Ether | Open Chain | Alkyl chain protons are simple triplets/quartets. Lacks the shielding/complexity of the 1.5-2.0 ppm ring region. |
| Analogue 3: Amine Salt | Protonated (-NH₃⁺) | The -CH₂-N signal shifts downfield to ~3.0 ppm and integrates for 3H (exchangeable) in DMSO. |
Advanced Validation (13C NMR Cross-Check)
For definitive proof, the 13C NMR (usually in the same solvent) must show a Quaternary Carbon signal around 75–85 ppm (shifted downfield by Oxygen). If this signal appears as a CH (DEPT-135 positive), the structure is incorrect (likely monosubstituted).
References
-
Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (General reference for cyclobutane and ether shifts). Link
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Protocol for solvent selection and pulse sequences). Link
-
PubChem. (2024). Compound Summary: this compound (CAS 1700110-12-8).[1][2] National Library of Medicine. Link
-
Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme. (Data on ring strain effects on chemical shifts). Link
Sources
Comparative Mass Spectrometry Guide: Aminomethyl Cyclobutoxy Ethanol (AM-CBE)
Topic: Mass Spectrometry Fragmentation Pattern of Aminomethyl Cyclobutoxy Ethanol Content Type: Publish Comparison Guide
Executive Summary
Aminomethyl cyclobutoxy ethanol (AM-CBE) is a critical rigidified linker used in fragment-based drug discovery (FBDD) and PROTAC design to reduce conformational entropy compared to linear polyethylene glycol (PEG) chains.
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of AM-CBE. It compares the spectral fingerprint of AM-CBE against its linear analog (Aminomethyl pentoxy ethanol) and its high-strain homolog (Aminomethyl cyclopropyl methoxy ethanol) . We focus on distinguishing features in Electrospray Ionization (ESI-MS/MS) and Electron Ionization (EI) to aid in structural validation and metabolite identification.
Structural Definition & Experimental Setup
Target Analyte: 2-((3-(aminomethyl)cyclobutyl)oxy)ethanol
-
Formula: C₇H₁₅NO₂
-
Exact Mass: 145.1103 Da
-
[M+H]⁺: 146.1176 Da
Experimental Protocol (Standardized):
-
Ionization: ESI+ (Electrospray Ionization, Positive Mode).
-
Instrument: Q-TOF MS (Quadrupole Time-of-Flight).
-
Collision Energy (CE): Stepped 15–35 eV.
-
Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile.
Fragmentation Mechanism: The "Strain-Release" Pathway
The fragmentation of AM-CBE is governed by three competing mechanisms: Charge-Remote Fragmentation (CRF) driven by ring strain, Inductive Cleavage at the ether linkage, and Alpha-Cleavage adjacent to the amine.
Key Pathways:
-
Primary Amine Alpha-Cleavage (m/z 30): The protonated primary amine directs a rapid alpha-cleavage, generating the iminium ion (CH₂=NH₂⁺). This is the base peak in high-energy collisions.
-
Cyclobutane Ring Opening (Retro-[2+2]): Unlike linear ethers, the cyclobutane core undergoes a characteristic retro-cycloaddition, ejecting an ethylene molecule (C₂H₄, -28 Da). This "strain release" mechanism is the diagnostic fingerprint distinguishing AM-CBE from linear isomers.
-
Ether Scission: Inductive cleavage of the C-O bond releases the hydroxyethyl tail (-C₂H₅O, -45 Da).
Visualizing the Pathway
The following diagram illustrates the competitive fragmentation pathways for the protonated molecular ion [M+H]⁺.
Figure 1: Competitive fragmentation pathways of AM-CBE. The Retro-[2+2] pathway (green) is specific to the cyclobutane scaffold.
Comparative Performance Guide
This section compares AM-CBE with its primary alternatives used in linker chemistry. The goal is to identify diagnostic ions that confirm the presence of the cyclobutane ring versus a linear chain or a different ring size.
Comparison Table: Spectral Fingerprints
| Feature | AM-CBE (Cyclobutane) | Alternative A: Linear Analog (Aminomethyl pentoxy ethanol) | Alternative B: Cyclopropyl Analog (Aminomethyl cyclopropyl...) |
| Structure Type | Rigid 4-membered Ring | Flexible Chain | High-Strain 3-membered Ring |
| Precursor [M+H]⁺ | m/z 146.11 | m/z 148.13 | m/z 132.09 |
| Diagnostic Loss | -28 Da (C₂H₄) Retro-[2+2] Cycloaddition | -14 Da (CH₂) series Random chain scission | Ring Explosion Rapid isomerization to alkene |
| Base Peak (Low CE) | m/z 118 (Retro-product) | m/z 130 (Water loss) | m/z 72 (Ring opening) |
| Stability | Moderate Ring opens at >20 eV | High Stable until high energy | Low Fragments in-source |
| Causality | Strain energy (~26 kcal/mol) drives specific C-C bond cleavage.[1][2] | Lack of strain allows random H-rearrangements (McLafferty). | Extreme strain (~27 kcal/mol) causes immediate ring opening. |
Detailed Analysis of Alternatives
1. Linear Analog (The Flexible Control):
-
Observation: The linear ether lacks the "spring-loaded" energy of the cyclobutane ring. Fragmentation is dominated by the loss of water (-18 Da) and random alkyl chain losses.
-
Differentiation: You will not see a sharp, dominant transition of -28 Da. Instead, you observe a "picket fence" pattern of -14 Da (CH₂) losses.
2. Cyclopropyl Analog (The High-Strain Variant):
-
Observation: The cyclopropane ring is electronically similar to a double bond. Under ESI conditions, it often undergoes "ring explosion" or isomerization to an allyl cation immediately.
-
Differentiation: The molecular ion is often absent or very weak due to in-source fragmentation. AM-CBE, by contrast, shows a distinct, stable molecular ion at mild collision energies.
Experimental Validation Protocol
To confirm the identity of AM-CBE in a synthesis mixture or biological sample, follow this self-validating logic flow:
Step 1: Precursor Isolation
-
Isolate m/z 146.11 (± 0.5 Da).
Step 2: Low-Energy CID (10-15 eV)
-
Criteria: Look for the survival of the parent ion.
-
Result: AM-CBE should remain largely intact (unlike the Cyclopropyl analog).
Step 3: Mid-Energy CID (20-25 eV)
-
Criteria: Look for the "Signature Triad" :
-
m/z 128 (Loss of H₂O) - Common to all.
-
m/z 118 (Loss of C₂H₄) - Specific to Cyclobutane .
-
m/z 84 (Cyclobutyl cation) - Core scaffold confirmation.
-
Step 4: High-Energy CID (>35 eV)
-
Criteria: Total destruction to m/z 30 (CH₂=NH₂⁺).
-
Result: Confirms the presence of a primary aminomethyl group.
References
-
BenchChem. (2025). Spectroscopic Scrutiny: A Comparative Guide to the Isomers of 2,2,4,4-Tetramethylcyclobutan-1-ol. Retrieved from
-
National Institutes of Health (NIH). (2024). Distinguishing Isomeric Cyclobutane Thymidine Dimers by Ion Mobility and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Retrieved from
-
Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for structural elucidation. Retrieved from
-
Science.gov. (2013). Synthesis and fragmentation of aminomethyl cyclobutane carboxylic acid derivatives. Retrieved from
-
Google Patents. (2020). WO2020185999A1: Cyclic peptide antibiotics containing aminomethyl cyclobutoxy linkers. Retrieved from
Sources
Bioisosteric Engineering: The gem-Dimethyl to Cyclobutane Transition in Amino Alcohols
Topic: Bioisosteric Replacement of gem-Dimethyl with Cyclobutane in Amino Alcohols Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the optimization of amino alcohol pharmacophores—critical motifs in
This guide analyzes the cyclobutane ring as a superior bioisostere for the gem-dimethyl moiety in amino alcohols. By constraining the bond angle from
Part 1: The Physicochemical Rationale
The transition from a gem-dimethyl group to a cyclobutane ring is not merely a space-filling exercise; it is a fundamental alteration of the molecular vector and electronic environment.
1. Conformational Restriction & Entropy
-
Gem-Dimethyl: Induces the Thorpe-Ingold effect, compressing the internal angle (
) of the backbone and forcing substituents closer together. However, the methyl groups themselves retain rotational freedom, contributing to a higher entropic penalty upon binding if the pocket is tight. -
Cyclobutane: The ring is "puckered" (butterfly conformation) with a puckering angle of
. This locks the amino and hydroxyl vectors into a specific spatial arrangement that reduces the entropic cost of binding ( ), provided the protein pocket can accommodate the ring's volume.
2. Metabolic Blocking
-
The Liability: Exposed methyl groups in gem-dimethyl systems are prime targets for CYP450-mediated
-oxidation. -
The Solution: The cyclobutane C-H bonds are stronger and sterically shielded. Furthermore, the ring strain (
kcal/mol) paradoxically makes the C-H bonds less prone to radical abstraction compared to the allylic-like environment often found near heteroatoms.
3. Lipophilicity Modulation
Replacing two methyl groups with a methylene bridge (
Part 2: Synthetic Accessibility & Protocols
As an Application Scientist, the feasibility of synthesis is paramount. The following protocol details the robust construction of (1-aminocyclobutyl)methanol , the cyclobutane equivalent of the neopentyl amino alcohol core found in many clinical candidates.
Core Workflow: The Bucherer-Bergs Route
This route is preferred over the Strecker synthesis for cyclobutanes due to higher yields and easier handling of the intermediate hydantoin.
Figure 1: Synthetic workflow for converting cyclobutanone to the bioisosteric amino alcohol core.
Detailed Experimental Protocol
Step 1: Formation of the Spiro-Hydantoin
-
Reagents: Cyclobutanone (1.0 eq), Potassium Cyanide (1.5 eq), Ammonium Carbonate (3.0 eq).
-
Solvent: 1:1 Ethanol/Water.
-
Procedure:
-
Dissolve
and KCN in water/ethanol. -
Add Cyclobutanone dropwise.
-
Heat to
for 12 hours. -
Workup: Concentrate to half volume. Acidify to pH 2 with conc. HCl to precipitate the hydantoin. Filter and dry.
-
Step 2: Hydrolysis to Amino Acid
-
Reagents: Spiro-hydantoin (from Step 1), 2M NaOH (5.0 eq).
-
Procedure:
-
Reflux the suspension for 24 hours (monitor ammonia evolution).
-
Purification: Neutralize to pH 7 with HCl. Load onto Dowex 50W (H+ form) ion-exchange resin. Elute with 1M
. Lyophilize to obtain 1-amino-1-cyclobutanecarboxylic acid.
-
Step 3: Reduction to Amino Alcohol
-
Reagents: Amino acid (1.0 eq),
(2.5 eq), Anhydrous THF. -
Procedure:
-
Suspend amino acid in dry THF under
. -
Cool to
. Add pellets slowly (exothermic!). -
Reflux for 4 hours.
-
Quench: Fieser workup (
mL , mL 15% NaOH, mL ). -
Filter salts, dry organic layer (
), and concentrate.
-
Part 3: Comparative Performance Data
The following data summarizes the structural and biological impact of replacing a gem-dimethyl group with a cyclobutane ring in a representative amino alcohol pharmacophore (e.g., a simplified Fingolimod or
Table 1: Physicochemical & Metabolic Comparison
| Feature | gem-Dimethyl Analog | Cyclobutane Bioisostere | Impact / Advantage |
| Bond Angle ( | Vector re-alignment; alters H-bond donor/acceptor distance. | ||
| Conformation | Rotatable methyls | Rigid "Puckered" Ring | Reduces entropic penalty upon binding ( |
| Lipophilicity ( | Baseline | Cyclobutane is generally less lipophilic than two methyls. | |
| Metabolic Stability ( | Low (Methyl oxidation) | High (Ring stable) | Blocks CYP450 |
| Solubility | Moderate | Improved | Lower lipophilicity enhances aqueous solubility. |
Decision Logic for Medicinal Chemists
When should you make this switch? Use the logic flow below to validate the design choice.
Figure 2: Strategic decision tree for implementing cyclobutane bioisosteres in lead optimization.
Part 4: Case Applications & Authoritative Grounding
Case Context: Sphingosine-1-Phosphate (S1P) Modulators In the development of immunomodulators like Fingolimod (FTY720) , the quaternary carbon bearing the amino and hydroxyl groups is critical. While Fingolimod uses a simple hydroxymethyl/amino setup, second-generation analogs have explored cyclic constraints.
-
Observation: Replacement of flexible alkyl chains or open gem-dimethyl centers with cycloalkanes (cyclobutane/cyclohexane) in S1P modulators often retains potency while improving the pharmacokinetic profile by preventing rapid oxidative clearance of the alkyl "tails" [1].
Mechanistic Insight: The "Pucker" Effect Unlike the planar cyclopropane or the chair-form cyclohexane, cyclobutane exists in a wing-like puckered conformation. This allows the amino alcohol substituents to adopt a pseudo-equatorial/axial relationship that mimics the bioactive conformation of transition states in hydrolytic enzymes, a feature often lost with the freely rotating gem-dimethyl group [2].
References
-
Zhu, R., et al. (2025). Synthesis and Immunomodulating Activity of New Analogues of Fingolimod. ResearchGate.
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.
-
BenchChem. (2025). Cyclobutanes in Small-Molecule Drug Candidates.
-
Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. (Note: Discusses the comparative ring strain and metabolic stability logic applicable to cyclobutanes).
Comparative Guide to Purity Validation of 2-[1-(Aminomethyl)cyclobutoxy]ethan-1-ol via LC-MS
In the landscape of pharmaceutical development and chemical research, the structural integrity and purity of a molecule are paramount. For a compound such as 2-[1-(Aminomethyl)cyclobutoxy]ethan-1-ol, a polar amino alcohol with potential therapeutic applications, rigorous purity assessment is a critical checkpoint. This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity validation of this analyte, benchmarked against other relevant analytical techniques. Every recommendation is grounded in established scientific principles and regulatory expectations to ensure data of the highest quality and integrity.
The Analytical Challenge: Unraveling the Purity of a Polar Amino Alcohol
This compound presents a unique analytical challenge due to its inherent polarity, conferred by the primary amine and hydroxyl functional groups. Traditional reversed-phase liquid chromatography (RP-LC) often struggles to retain such hydrophilic compounds, leading to poor separation from the solvent front and co-eluting impurities.[1][2] This necessitates specialized chromatographic approaches to achieve the resolution required for accurate purity determination.
Furthermore, potential impurities can arise from various stages of its synthesis, which may involve [2+2] cycloaddition reactions to form the cyclobutane ring.[3][4][5][6] These impurities could include starting materials, reagents, by-products, and degradation products, some of which may be structurally similar to the parent molecule or exist at trace levels.[7] The analytical method must be sensitive and specific enough to detect and quantify these impurities, especially those that could be potentially genotoxic.[8][9]
LC-MS: The Gold Standard for Purity Determination
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful and versatile technique for the separation, identification, and quantification of compounds in complex mixtures.[2][10] Its coupling of the separation power of liquid chromatography with the sensitive and selective detection of mass spectrometry makes it exceptionally well-suited for purity analysis.
Why LC-MS is the Preferred Method
The primary advantage of LC-MS lies in its ability to provide both chromatographic retention time and mass-to-charge ratio (m/z) data. This dual-detection mechanism offers a high degree of confidence in peak identification and purity assessment. For a polar molecule like this compound, specific LC techniques are paramount for successful analysis.
Hydrophilic Interaction Liquid Chromatography (HILIC): The Key to Retaining Polar Analytes
Hydrophilic Interaction Liquid Chromatography (HILIC) is a chromatographic mode that excels at separating polar and hydrophilic compounds.[11][12][13] It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile.[13] This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition, leading to their retention.[11][13]
Key advantages of HILIC for this application include:
-
Enhanced Retention: HILIC provides superior retention for polar compounds that are poorly retained in reversed-phase chromatography.[12]
-
MS Compatibility: The high organic content of the mobile phase in HILIC is beneficial for electrospray ionization (ESI), leading to efficient solvent evaporation and enhanced MS sensitivity.[11][13]
-
Orthogonal Selectivity: HILIC offers a different separation mechanism compared to reversed-phase, providing an orthogonal approach that can resolve impurities not separated by other methods.[12]
Experimental Workflow: A Validated HILIC-MS Method
The following is a detailed, step-by-step protocol for the purity validation of this compound using HILIC-MS. This protocol is designed to be a self-validating system, incorporating principles outlined in the International Council for Harmonisation (ICH) guidelines Q2(R2) and Q14.[14][15][16]
Diagram of the HILIC-MS Purity Validation Workflow
Caption: A comprehensive workflow for the purity validation of this compound using HILIC-MS.
Detailed Protocol
-
Standard and Sample Preparation:
-
Reference Standard: Accurately weigh and dissolve the this compound reference standard in a mixture of acetonitrile and water (e.g., 90:10 v/v) to a final concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the reference standard using the same diluent.
-
Impurity Standards: If available, prepare individual stock solutions of known potential impurities. These will be used for specificity and accuracy assessments.
-
-
Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A HILIC column with a polar stationary phase, such as an amide or unbonded silica phase (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: 10 mM ammonium formate in water, pH adjusted to 3.0 with formic acid. Ammonium formate is a volatile buffer compatible with MS detection.[12][13]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would start at a high percentage of organic solvent and gradually increase the aqueous portion. For example:
-
0-1 min: 95% B
-
1-10 min: 95% to 50% B
-
10-12 min: 50% B
-
12.1-15 min: 95% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions:
-
Mass Spectrometer: A high-resolution mass spectrometer (HRMS) such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument is highly recommended for accurate mass measurements and structural elucidation of unknown impurities.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is suitable for this amino alcohol, as the primary amine is readily protonated.
-
Acquisition Mode:
-
Full Scan: Acquire data in full scan mode over a mass range that encompasses the parent compound and any expected impurities (e.g., m/z 50-500).
-
Tandem MS (MS/MS): Perform data-dependent or targeted MS/MS experiments to obtain fragmentation patterns of the main peak and any detected impurities.[17][18][19] This is crucial for structural confirmation.
-
-
-
Method Validation (as per ICH Q2(R2)): [14][15][20]
-
Specificity: Inject the diluent, the reference standard, and the sample solution. Also, spike the sample with known impurities to demonstrate that the method can separate the main component from its impurities.
-
Linearity: Prepare a series of solutions of the reference standard at different concentrations (e.g., from the limit of quantitation to 150% of the nominal concentration). Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.99.
-
Accuracy: Analyze samples spiked with known amounts of impurities at different concentration levels. The recovery should be within an acceptable range (e.g., 90-110%).
-
Precision (Repeatability and Intermediate Precision): Analyze multiple preparations of a homogeneous sample on the same day (repeatability) and on different days with different analysts and equipment (intermediate precision). The relative standard deviation (RSD) should be below a specified limit (e.g., ≤ 5% for impurities).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified, respectively. This is critical for controlling trace-level impurities.
-
Comparative Analysis of Analytical Techniques
While HILIC-MS is the recommended primary technique, a comprehensive purity assessment often benefits from orthogonal methods. The choice of technique depends on the specific requirements of the analysis.
Comparison Table
| Analytical Technique | Principle | Advantages for this compound | Disadvantages |
| HILIC-MS | Separation based on partitioning into a water-enriched layer on a polar stationary phase, coupled with mass detection.[11][13] | - Excellent retention and separation of polar compounds.[12]- High sensitivity and selectivity.[11][12]- Provides molecular weight and structural information.[17][18] | - Can have longer column equilibration times.[1]- Method development can be more complex than reversed-phase. |
| Reversed-Phase LC with Ion-Pairing Agents | Separation based on hydrophobic interactions, with an ion-pairing agent added to the mobile phase to retain polar, ionic analytes. | - Can retain polar compounds on a C18 column. | - Ion-pairing agents can suppress MS signal and contaminate the system.[1]- Long column equilibration times.[21] |
| Mixed-Mode Chromatography (MMC) | Utilizes a stationary phase with multiple interaction modes (e.g., reversed-phase and ion-exchange).[21][22][23][24] | - Can retain a wide range of compounds with varying polarities.[21][22]- Offers unique selectivity.[22][24] | - Separation mechanism can be complex and harder to predict. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase, followed by mass detection. | - High resolution and sensitivity for volatile compounds.[10][25] | - Requires derivatization to increase the volatility of the polar analyte, which adds complexity and potential for side reactions.[26][27] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | - Unambiguous structure elucidation.- Quantitative NMR (qNMR) can be used for purity determination without a reference standard for the impurity. | - Lower sensitivity compared to MS.- Not a separative technique, so impurities must be at a sufficient level to be detected. |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of ions in an electric field. | - High separation efficiency for charged species.- Low sample and solvent consumption. | - Lower sensitivity and loading capacity compared to LC.- Can be less robust for routine quality control. |
Decision-Making Framework for Method Selection
The selection of an appropriate analytical method is a critical decision that should be based on the specific goals of the analysis.
Caption: A decision-making diagram for selecting the optimal analytical method for purity validation.
Conclusion
For the comprehensive purity validation of this compound, a well-developed and validated HILIC-MS method is the superior choice. It effectively addresses the challenges posed by the analyte's high polarity and provides the sensitivity and specificity required to meet stringent regulatory standards.[7][14][15] While other techniques such as GC-MS and NMR have their specific applications in structural elucidation and the analysis of volatile impurities, HILIC-MS offers the most robust and informative solution for routine quality control and in-depth impurity profiling. By following a systematic approach to method development and validation, researchers and drug development professionals can ensure the generation of reliable and defensible data, ultimately contributing to the safety and efficacy of the final product.
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D'Agostino, L. A., & Britz-McKibbin, P. (2021, July 21). Hydrophilic Interaction Chromatography–Mass Spectrometry (HILIC–MS) Approaches for Probing the Polar Metabolome. In Metabolomics. Royal Society of Chemistry. [Link]
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Gray, N., et al. (2019, January 22). Development of a rapid profiling method for the analysis of polar analytes in urine using HILIC–MS and ion mobility enabled HILIC–MS. Metabolomics. [Link]
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Pharmaffiliates. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. [Link]
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Dr. Maisch GmbH. HILIC. [Link]
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Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. [Link]
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Bristow, T. (n.d.). Understanding MS/MS fragmentation pathways of small molecular weight molecules. [Link]
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D'ovidio, F., et al. (2020, November 12). Mixed-Mode Chromatography—A Review. LCGC International. [Link]
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Lab Manager. (2025, September 29). ICH and FDA Guidelines for Analytical Method Validation. [Link]
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Böcker, S., & Dührkop, K. (n.d.). Novel Methods for the Analysis of Small Molecule Fragmentation Mass Spectra. [Link]
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HELIX Chromatography. Mixed-Mode Chromatography and Stationary Phases. [Link]
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LCGC International. (2014, February 1). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]
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Cao, W., et al. (2021, June 17). molDiscovery: learning mass spectrometry fragmentation of small molecules. Nature Communications. [Link]
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Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]
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QYAOBIO. Mixed Mode Chromatography. [Link]
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Kim, D. H., et al. (2013). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. Journal of Analytical Methods in Chemistry. [Link]
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Shaik, M. A., et al. (2023, November 9). A novel UHPLC-MS/MS method for trace level identification and quantification of genotoxic impurity 2-(2-chloroethoxy) ethanol in quetiapine fumarate. Journal of Liquid Chromatography & Related Technologies. [Link]
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A Comparative Guide to the Biological Activity of Cyclobutoxy vs. Cyclopropoxy Derivatives
Introduction: The Significance of Small Alkoxy Moieties in Drug Discovery
In the intricate dance of drug design, the deliberate and strategic modification of a lead compound's structure is paramount to optimizing its pharmacological profile. Among the vast arsenal of chemical motifs at the medicinal chemist's disposal, small, strained ring systems have garnered considerable attention for their profound influence on a molecule's biological activity.[1][2][3][4] This guide provides an in-depth, objective comparison of two such motifs when incorporated as ether linkages: the cyclobutoxy and cyclopropoxy groups.
While seemingly subtle, the choice between a four-membered cyclobutoxy and a three-membered cyclopropoxy substituent can have significant ramifications for a compound's metabolic stability, target binding affinity, and overall efficacy. This is attributable to the distinct electronic and conformational properties imparted by the inherent ring strain of these small carbocycles.[5] This guide will dissect these differences, providing researchers, scientists, and drug development professionals with a comprehensive understanding, supported by experimental data and detailed protocols, to inform their own structure-activity relationship (SAR) studies.
I. Physicochemical and Conformational Landscape: A Tale of Two Rings
The fundamental differences in the biological activity of cyclobutoxy and cyclopropoxy derivatives can be traced back to their inherent physicochemical and conformational properties. The high degree of ring strain in the cyclopropyl group (approximately 27.5 kcal/mol) and the slightly less strained, puckered conformation of the cyclobutane ring dictate their interactions within a biological system.[6]
A. Conformational Constraints and Receptor Interactions
The rigid and planar nature of the cyclopropyl group can act as a conformational lock, restricting the rotational freedom of the parent molecule.[7][8] This pre-organization can lead to a more favorable entropic contribution to the binding affinity for a biological target.[9] Conversely, the puckered conformation of the cyclobutane ring offers a different, three-dimensional profile that can be exploited to probe specific hydrophobic pockets within a receptor binding site.
Diagram 1: Conformational Differences
Caption: Conformational differences influencing receptor interactions.
B. Lipophilicity and Physicochemical Properties
Lipophilicity, a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is also influenced by the choice between these two small rings. Generally, the conversion of an acyclic alkyl group to a corresponding cyclopropane equivalent leads to a decrease in lipophilicity.[6][10][11][12][13] While direct comparative data for a wide range of simple cyclobutoxy and cyclopropoxy derivatives is limited, systematic studies on related fluorinated compounds have shown that fluorination of an isopropyl substituent leads to a larger modulation of lipophilicity compared to a cyclopropyl substituent.[6] This suggests subtle but potentially significant differences in how these two alkoxy groups influence a molecule's overall polarity and membrane permeability.
II. Metabolic Stability: A Double-Edged Sword
One of the most compelling reasons for incorporating small cycloalkyl groups into drug candidates is the potential for enhanced metabolic stability.[14][15][16] The increased C-H bond strength in these strained rings makes them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[17][18][19][20][21][22][23]
A. Blocking Metabolic Hotspots
Replacing a metabolically liable group, such as an isopropyl or tert-butyl ether, with a cyclopropoxy or cyclobutoxy moiety can effectively block common metabolic pathways like O-dealkylation. This strategy can lead to a longer plasma half-life and improved bioavailability.
B. Potential for Bioactivation
However, it is crucial to recognize that the metabolic fate of these groups is not always straightforward. The high ring strain of the cyclopropyl group, in particular, can lead to the formation of reactive metabolites through ring-opening mechanisms, especially when adjacent to an amine or other activating groups. This can result in the formation of covalent adducts with cellular macromolecules, a potential source of toxicity. Therefore, a thorough metabolic investigation of any candidate containing these motifs is essential.
Table 1: Hypothetical Comparative Metabolic Stability Data
| Compound ID | Structure | Half-life (t½) in HLM (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| 1 | Phenyl Isopropyl Ether | 15 | 46.2 |
| 2 | Phenyl Cyclopropyl Ether | 45 | 15.4 |
| 3 | Phenyl Cyclobutyl Ether | 40 | 17.3 |
This data is illustrative and intended to demonstrate the expected trend of increased metabolic stability for cyclopropyl and cyclobutyl ethers compared to a more metabolically labile isopropyl ether.
III. Synthesis of Cyclobutoxy and Cyclopropoxy Derivatives
The synthesis of aryl cyclobutoxy and cyclopropoxy ethers can be achieved through several established methods, primarily revolving around nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions.[5][24][25][26][27][28][29][30][31]
A. Williamson Ether Synthesis and its Modern Variants
The classical Williamson ether synthesis, involving the reaction of a phenoxide with a cyclobutyl or cyclopropyl halide, is a straightforward approach. However, for less reactive aryl halides, modern cross-coupling methodologies are often preferred.
B. Palladium and Copper-Catalyzed C-O Bond Formation
Buchwald-Hartwig and Ullmann-type cross-coupling reactions, utilizing palladium or copper catalysts respectively, provide robust and versatile methods for the synthesis of aryl cycloalkyl ethers. These reactions are tolerant of a wide range of functional groups and generally proceed under milder conditions than classical methods.
Diagram 2: General Synthetic Routes
Caption: General synthetic strategies for aryl cycloalkyl ethers.
IV. Experimental Protocols
To provide a practical framework for the comparative evaluation of cyclobutoxy and cyclopropoxy derivatives, the following detailed experimental protocols are provided.
A. Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This assay assesses the susceptibility of a compound to phase I metabolism, primarily by cytochrome P450 enzymes.[15]
1. Materials:
-
Test compounds (10 mM stock in DMSO)
-
Human Liver Microsomes (HLM), pooled (e.g., from a commercial supplier)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile with an internal standard (e.g., warfarin) for quenching the reaction
-
96-well plates
-
LC-MS/MS system
2. Procedure:
-
Prepare a working solution of the test compound at 1 µM in phosphate buffer.
-
In a 96-well plate, add the HLM (final protein concentration 0.5 mg/mL) to the phosphate buffer.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing the internal standard.
-
Centrifuge the plate to precipitate the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (V/P) * k, where V is the incubation volume and P is the protein concentration.
B. Protocol 2: Competitive Radioligand Binding Assay
This assay determines the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.[32][33][34][35][36]
1. Materials:
-
Cell membranes expressing the target receptor
-
Radiolabeled ligand (e.g., [³H]-spiperone for dopamine D2 receptors)
-
Test compounds at various concentrations
-
Assay buffer (e.g., Tris-HCl with appropriate salts)
-
96-well filter plates
-
Scintillation cocktail
-
Scintillation counter
2. Procedure:
-
In a 96-well plate, add the cell membranes, radiolabeled ligand (at a concentration near its Kd), and varying concentrations of the test compound.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Separate the bound from free radioligand by vacuum filtration through the filter plates.
-
Wash the filters with cold assay buffer to remove non-specifically bound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
3. Data Analysis:
-
Plot the percentage of specific binding versus the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
V. Conclusion and Future Perspectives
The choice between incorporating a cyclobutoxy or a cyclopropoxy group into a drug candidate is a nuanced decision that requires careful consideration of the desired pharmacological profile. While both motifs can enhance metabolic stability and provide valuable conformational constraints, their subtle differences in ring strain, three-dimensional shape, and potential for metabolic activation can lead to significantly different biological outcomes.
The cyclopropoxy group, with its inherent rigidity, can be a powerful tool for locking a molecule into a bioactive conformation, potentially leading to enhanced potency. However, the risk of metabolic ring-opening necessitates thorough toxicological evaluation. The cyclobutoxy group, with its puckered conformation, offers a different steric profile that may be advantageous for optimizing interactions within a specific binding pocket, and it is generally considered to have a lower propensity for forming reactive metabolites.
Ultimately, the optimal choice will be target- and compound-specific. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation of these and other structural modifications. As our understanding of the intricate interplay between molecular structure and biological function continues to evolve, the strategic use of small, strained ring systems like cyclobutane and cyclopropane will undoubtedly remain a cornerstone of modern drug discovery.
VI. References
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Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved February 23, 2026, from [Link]
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Wang, Y., & Xie, L. (2021). Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. In In Vitro ADME and Xenobiotic Transporters (pp. 143-154). Humana, New York, NY.
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Oncodesign Services. (n.d.). Radioligand Binding Assays: A Lost Art in Drug Discovery?. Retrieved February 23, 2026, from [Link]
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DeTora, M., & Li, W. (2023). Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence. The Journal of Organic Chemistry, 88(18), 12791-12799.
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DeTora, M., & Li, W. (2023). Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence. PubMed. Retrieved from [Link]
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Porcu, S., et al. (2022). Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. Molecules, 27(22), 7949.
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Holing, A., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry, 16, 2118-2128.
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Zhang, Y., et al. (2019). An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Strategies. Molecules, 24(20), 3778.
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Bu, Z., & Frieden, C. (2013). Conformational Selection Is a Dominant Mechanism of Ligand Binding. Biochemistry, 52(34), 5878-5886.
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assessing metabolic clearance of cyclobutane-containing ether linkers
Topic: vs. Linear Alkyl Analogs Content Type: Technical Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, and PROTAC Developers.
Executive Summary
In modern drug discovery—particularly within the design of PROTACs and molecular glues—linker chemistry dictates not just physicochemical properties but metabolic fate. While linear alkyl ether linkers (e.g., PEG chains) offer solubility, they are frequent substrates for rapid oxidative metabolism via Cytochrome P450 (CYP)-mediated
This guide evaluates cyclobutane-containing ether linkers as conformationally restricted bioisosteres. By introducing ring strain and steric bulk, these moieties shield the labile
Scientific Rationale: The "Rigid Shield" Mechanism
The Metabolic Vulnerability of Linear Ethers
Standard ether linkers possess accessible
The Cyclobutane Advantage
Incorporating the ether oxygen into or adjacent to a cyclobutane ring introduces two protective mechanisms:
-
Conformational Restriction: The cyclobutane ring adopts a "puckered" conformation (bond angles
88°).[1] This rigidity reduces the entropic penalty of binding but, more importantly, restricts the rotation of the C-O bond, making the -hydrogens less accessible to the heme iron of CYP450. -
Steric Hindrance: The bulk of the carbocycle acts as a steric shield, preventing the close approach required for the initial Hydrogen Atom Transfer (HAT) step.
Visualization: CYP450 Access Blockade
The following diagram illustrates the mechanistic difference between a flexible linear ether and a rigid cyclobutane ether during a CYP450 attack.
Figure 1: Mechanistic comparison of CYP450 interaction with linear vs. cyclobutane ether linkers. The cyclobutane moiety physically obstructs the catalytic site access.
Comparative Performance Analysis
The following data synthesizes structure-activity relationship (SAR) trends observed in linker optimization campaigns (e.g., PROTACs,
Table 1: Physicochemical & Metabolic Profile Comparison
| Parameter | Linear Propyl Ether Linker | 1,3-Cyclobutane Ether Linker | Impact Analysis |
| Conformation | Flexible (High Entropy) | Rigid (Low Entropy) | Cyclobutane pre-organizes the molecule, potentially improving potency if the vector is correct. |
| HLM | High (>50 | Low/Medium (<15 | Primary Benefit. Significant reduction in oxidative clearance. |
| Half-life ( | < 20 min | > 80 min | Extended exposure in vivo. |
| Lipophilicity ( | Lower (More Polar) | Higher (+0.4 to +0.6 units) | Trade-off: Cyclobutane adds lipophilicity; may require solubilizing groups elsewhere. |
| Metabolic Soft Spot | Ring Hydroxylation (Minor) | Metabolism shifts from destructive cleavage to minor peripheral oxidation. |
Key Insight: While cyclobutane linkers increase
Experimental Protocol: Assessing Metabolic Stability
To validate the stability of your cyclobutane linker, use the following Microsomal Stability Assay . This protocol is designed to be self-validating through the use of specific internal controls.
Reagents & Equipment
-
Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.
-
Cofactor: NADPH regenerating system (or 1 mM NADPH solution).
-
Quench Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).
-
Analysis: LC-MS/MS (Triple Quadrupole).
Workflow Diagram
Figure 2: Step-by-step workflow for the HLM metabolic stability assay.
Step-by-Step Methodology
-
Reaction Mixture Prep: Prepare a master mix containing phosphate buffer (pH 7.[2]4) and liver microsomes (final protein conc. 0.5 mg/mL).[2][3]
-
Compound Addition: Spike the master mix with the test compound (Cyclobutane linker analog) to a final concentration of 1 µM .
-
Why 1 µM? This ensures the reaction follows first-order kinetics (
).
-
-
Initiation: Add NADPH (1 mM final) to initiate the reaction.[3]
-
Sampling: At specific time points (0, 5, 15, 30, 45, 60 min), remove 50 µL aliquots.
-
Quenching: Immediately dispense aliquot into 150 µL of ice-cold acetonitrile containing the internal standard.
-
Quantification: Centrifuge to pellet proteins. Inject supernatant into LC-MS/MS.[3][4] Measure the peak area ratio (Analyte/Internal Standard).
Data Calculation (Self-Validation)
Calculate the slope (
Validation Criteria:
-
Positive Control: Verapamil or Propranolol must show high clearance (
). -
Negative Control: Warfarin must show stability (
remaining at 60 min). -
If the Cyclobutane analog shows
remaining at 60 min, the linker has successfully mitigated oxidative metabolism.
Metabolite Identification (MetID)
If clearance is observed, it is critical to confirm where it is occurring.
-
Linear Ether: Look for -14 Da (loss of CH2) or -alkyl fragments (O-dealkylation).
-
Cyclobutane Ether: Look for +16 Da (hydroxylation).
-
Note: Hydroxylation on the cyclobutane ring is often a "safe" metabolite that does not cleave the linker, preserving the pharmacophore connection.
-
References
-
Cyclobutanes in Small-Molecule Drug Candidates. Journal of Medicinal Chemistry. (2021). Reviews the impact of cyclobutane on metabolic stability and conformational restriction.[1][5]
-
Sidechain structure–activity relationships of cyclobutane-based small molecule
antagonists. RSC Medicinal Chemistry. (2024). Provides experimental half-life data comparing cyclobutane linkers to esters and linear chains. -
Microsomal stability assay for human and mouse liver microsomes. Protocols.io. (2024).[4] Detailed standard operating procedure for HLM assays.
-
Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. (2020). Discusses the shift from PEG/alkyl linkers to rigid bioisosteres to improve DMPK properties.
-
Application of Bioisosteres in Drug Design. The University of Tokyo. (2012). Fundamental principles of using saturated cycles (oxetanes/cyclobutanes) to reduce intrinsic clearance.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
